5-Bromoquinazoline-8-carbonitrile
Beschreibung
BenchChem offers high-quality 5-Bromoquinazoline-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromoquinazoline-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H4BrN3 |
|---|---|
Molekulargewicht |
234.05 g/mol |
IUPAC-Name |
5-bromoquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H |
InChI-Schlüssel |
JSWVSPDINVTLGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=NC=NC2=C1C#N)Br |
Herkunft des Produkts |
United States |
5-Bromoquinazoline-8-carbonitrile Synthesis Pathway: A Technical Guide for Advanced Intermediates
Introduction & Biological Context
5-Bromoquinazoline-8-carbonitrile is a highly functionalized, privileged bicyclic scaffold utilized extensively in the development of advanced therapeutics, most notably p70S6K inhibitors and TLR7/8 antagonists[1][2]. The strategic placement of the bromine atom at C5 and the carbonitrile group at C8 provides orthogonal vectors for late-stage functionalization, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, making it an invaluable intermediate in drug discovery.
The p70S6K Pathway
The 70 kDa ribosomal protein kinase (p70S6K) is a critical downstream effector in the PI3K/AKT/mTOR signaling cascade[2]. Aberrant activation of this pathway is heavily implicated in hyperproliferative diseases, including renal carcinoma and lung adenocarcinomas harboring LKB1 mutations[3]. Quinazoline-based inhibitors targeting p70S6K disrupt the phosphorylation of the S6 ribosomal protein, thereby halting the mRNA translation essential for tumor cell growth[2].
Caption: p70S6K signaling pathway and the pharmacological intervention point for quinazoline derivatives.
Retrosynthetic Strategy & Pathway Logic
The synthesis of 5-bromoquinazoline-8-carbonitrile is achieved through an 8-step linear sequence starting from the inexpensive building block 2-amino-3-methylbenzoic acid[4]. The logic of this pathway is divided into three distinct phases:
-
Core Construction: Formation of the quinazoline ring via a modified Niementowski condensation, followed by deoxygenation.
-
Regioselective Functionalization: Electrophilic bromination at C5, leveraging the steric hindrance of the C8-methyl group, followed by radical benzylic oxidation of the C8-methyl to an aldehyde.
-
Carbonitrile Installation: Condensation of the aldehyde to an oxime, and subsequent dehydration to the target nitrile.
Caption: 8-Step synthetic workflow for the preparation of 5-bromoquinazoline-8-carbonitrile.
Step-by-Step Experimental Methodologies
Phase 1: Quinazoline Core Construction
Step 1: Synthesis of 8-Methylquinazolin-4(3H)-one
-
Causality: Formamide acts as both the solvent and a nitrogen source, while formamidine acetate provides the highly reactive intermediate required to close the pyrimidine ring at elevated temperatures[4].
-
Protocol: Mix 2-amino-3-methylbenzoic acid (1.0 eq), formamidine acetate (3.0 eq), and formamide in a reaction vessel fitted with a mechanical stirrer. Heat the mixture to 160 °C for 16 hours[4].
-
Self-Validation: Cool to room temperature. The product precipitates upon the addition of water. LCMS must confirm the mass of the product (m/z = 161 [M+H]+).
Step 2: Synthesis of 4-Chloro-8-methylquinazoline
-
Causality: Phosphorus oxychloride (POCl3) converts the tautomeric lactam into a highly reactive imidoyl chloride via a Vilsmeier-Haack type intermediate, driving the system towards full aromaticity[4].
-
Protocol: Suspend 8-methylquinazolin-4(3H)-one in POCl3 under a nitrogen atmosphere. Reflux at 120 °C for 12 hours[4].
-
Self-Validation: Evaporate POCl3 under reduced pressure. Quench the residue with ice water to yield a solid. LCMS confirms m/z = 179 [M+H]+.
Step 3: Synthesis of 8-Methylquinazoline
-
Causality: Direct hydrogenation (e.g., Pd/C, H2) risks over-reducing the pyrimidine ring. Instead, p-toluenesulfonylhydrazide facilitates a selective reductive dehalogenation via a tosylhydrazone intermediate that decomposes to yield the reduced core[3].
-
Protocol: To a stirred solution of 4-chloro-8-methylquinazoline in DCM under N2, add p-toluenesulfonylhydrazide (1.4 eq) in portions. Heat at 45 °C for 12 hours[3].
-
Self-Validation: Monitor by TLC until the chloro-intermediate disappears. Evaporate the solvent to isolate the crude product. LCMS confirms m/z = 145 [M+H]+.
Phase 2: Regioselective Functionalization
Step 4: Synthesis of 5-Bromo-8-methylquinazoline
-
Causality: The quinazoline core is highly electron-deficient. Concentrated H2SO4 protonates the ring, further deactivating it, but the addition of Ag2SO4 reacts with Br2 to generate a highly potent bromonium ion (Br+). Regioselectivity at C5 is dictated by the steric bulk of the C8-methyl group[3].
-
Protocol: Dissolve 8-methylquinazoline in conc. H2SO4. Add silver sulfate (1.6 eq) in portions at 0 °C. Add bromine (1.2 eq) dropwise. Stir at RT for 16 hours[3].
-
Self-Validation: The precipitation of AgBr serves as a visual indicator of active brominating species generation. LCMS confirms m/z = 223/225[M+H]+ (1:1 isotopic ratio characteristic of a single bromine atom).
Step 5 & 6: Synthesis of 5-Bromoquinazoline-8-carbaldehyde
-
Causality: Radical benzylic bromination (via NBS) yields a gem-dibromide intermediate[3]. Because gem-dibromides can be stable, AgNO3 is employed as a halophilic Lewis acid to abstract the bromide ions. The resulting carbocation is trapped by water to form a gem-diol, which spontaneously dehydrates to the aldehyde[3].
-
Protocol:
-
Self-Validation: Filter off the silver salts. Extract with ethyl acetate. 1H NMR must show a distinct aldehydic proton singlet at ~11.14 ppm[3].
Phase 3: Carbonitrile Installation
Step 7: Synthesis of 5-Bromoquinazoline-8-carbaldehyde oxime
-
Causality: Hydroxylamine hydrochloride condenses with the aldehyde to form the oxime, setting up the leaving group for the final dehydration[3].
-
Protocol: Suspend 5-bromoquinazoline-8-carbaldehyde in acetonitrile. Add hydroxylamine hydrochloride (1.1 eq) and triethylamine (1.1 eq). Stir at 100 °C for 1 hour[3].
-
Self-Validation: LCMS confirms a mass shift to m/z = 252/254[M+H]+.
Step 8: Synthesis of 5-Bromoquinazoline-8-carbonitrile
-
Causality: Propylphosphonic anhydride (T3P) is a mild, low-toxicity dehydrating agent. It activates the oxime hydroxyl group, facilitating an E2 elimination to yield the nitrile without requiring harsh acidic or thermal conditions that might degrade the quinazoline core[1][2].
-
Protocol: To a solution of the oxime in DMF, add T3P (50% in DMF, 1.5 eq). Heat the mixture to 100 °C for 3 hours[1][2].
-
Self-Validation: Quench with ice. The formation of the carbonitrile is validated by IR spectroscopy (sharp C≡N stretch at ~2220 cm⁻¹) and LCMS (m/z = 234/236 [M+H]+).
Quantitative Data & Yield Analysis
| Step | Chemical Transformation | Reagents / Catalyst | Temp | Time | Est. Yield |
| 1 | 2-Amino-3-methylbenzoic acid → 8-Methylquinazolin-4(3H)-one | Formamidine acetate, Formamide | 160 °C | 16 h | ~85-90% |
| 2 | 8-Methylquinazolin-4(3H)-one → 4-Chloro-8-methylquinazoline | POCl3 | 120 °C | 12 h | ~85-89% |
| 3 | 4-Chloro-8-methylquinazoline → 8-Methylquinazoline | p-TsNHNH2, DCM | 45 °C | 12 h | ~70-80% |
| 4 | 8-Methylquinazoline → 5-Bromo-8-methylquinazoline | Br2, Ag2SO4, conc. H2SO4 | 0 °C - RT | 16 h | ~60-75% |
| 5 | 5-Bromo-8-methylquinazoline → 5-Bromo-8-(dibromomethyl)quinazoline | NBS, Radical Initiator | Reflux | 4-8 h | Crude |
| 6 | 5-Bromo-8-(dibromomethyl)quinazoline → 5-Bromoquinazoline-8-carbaldehyde | AgNO3, Acetone/H2O | RT | 6 h | ~65% (2 steps) |
| 7 | 5-Bromoquinazoline-8-carbaldehyde → Oxime Intermediate | NH2OH·HCl, TEA, MeCN | 100 °C | 1 h | ~80-90% |
| 8 | Oxime Intermediate → 5-Bromoquinazoline-8-carbonitrile | T3P, DMF | 100 °C | 3 h | ~75-85% |
Conclusion
The synthesis of 5-bromoquinazoline-8-carbonitrile requires a rigorously controlled 8-step sequence. The critical junctions of this pathway—namely the selective reductive dehalogenation (Step 3), the Ag-mediated electrophilic bromination (Step 4), and the T3P-driven oxime dehydration (Step 8)—demonstrate the necessity of finely tuned reagents to manipulate the highly electron-deficient quinazoline scaffold. Adherence to these mechanistic principles ensures high fidelity and scalability for downstream drug development applications.
References
-
[1] WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents. URL:
-
[2] DK/EP 2794571 T3 - Heterocyclic carboxamides as kinase inhibitors - Googleapis.com. URL:
-
[4] DK/EP 2794571 T3 (Intermediate A, Steps 1-2) - Googleapis.com. URL:
-
[3] DK/EP 2794571 T3 (Intermediate A, Steps 3-7) - Googleapis.com. URL:
Sources
- 1. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
5-Bromoquinazoline-8-carbonitrile: Structural Architecture, Mechanistic Synthesis, and Pharmacological Utility
Executive Summary
In early-stage drug discovery, the selection of a highly programmable pharmacophore scaffold is the most critical variable in determining a program's trajectory. 5-Bromoquinazoline-8-carbonitrile represents a privileged heterocyclic intermediate. Its dual-functionalized quinazoline core provides orthogonal reactive sites—a C5-bromide primed for transition-metal-catalyzed cross-coupling, and a C8-carbonitrile that serves as a hydrogen-bond acceptor or a precursor for further derivatization. This technical guide deconstructs the physicochemical properties, the mechanistic causality behind its one-pot synthesis, and its strategic utility in developing advanced kinase inhibitors and immune modulators.
Structural Architecture & Physicochemical Profiling
The quinazoline ring system is inherently electron-deficient due to its two endocyclic nitrogen atoms. The addition of a strongly electron-withdrawing carbonitrile group at the C8 position further depletes electron density from the aromatic system. This renders the core highly stable against oxidative degradation but sensitive to strong nucleophiles.
Table 1: Molecular & Physicochemical Properties
| Property | Value |
| Chemical Name | 5-Bromoquinazoline-8-carbonitrile |
| CAS Registry Number | 1445781-40-7 |
| Molecular Formula | C9H4BrN3 |
| Molecular Weight | 234.05 g/mol |
| SMILES String | N#CC1=CC=C(Br)C2=NC=NC=C12 |
| Core Scaffold | Quinazoline |
Data verified against commercial chemical registries (1[1]).
Mechanistic Causality in Scaffold Synthesis
The synthesis of 5-bromoquinazoline-8-carbonitrile from 5-bromoquinazoline-8-carbaldehyde is a masterclass in reagent selection and atom economy. Traditional dehydration of aldoximes to nitriles often relies on harsh electrophiles (e.g., POCl3, SOCl2), which can cause unwanted side reactions on the electron-deficient quinazoline core.
To circumvent this, modern protocols utilize a one-pot oximation-dehydration sequence driven by Propylphosphonic anhydride (T3P) (2[2]). T3P acts as a mild, low-toxicity coupling and dehydrating agent. The reaction proceeds via the nucleophilic attack of hydroxylamine to form a transient aldoxime. T3P then activates the oxime hydroxyl group, driving the elimination of water through a highly ordered cyclic transition state. The inclusion of an excess of Triethylamine (TEA) serves a dual purpose: it neutralizes the hydrochloride salt of the hydroxylamine and acts as the essential base for the T3P-mediated elimination step.
Standardized Experimental Protocol: One-Pot Synthesis
A robust protocol must function as a self-validating system. The methodology detailed below incorporates internal stoichiometric checks and thermodynamic controls to ensure high fidelity. By calculating the exact densities and molarities of the reagents, we ensure the system is perfectly balanced for a 1.5 equivalent T3P dehydration.
Table 2: Stoichiometric Matrix for One-Pot Synthesis
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 5-Bromoquinazoline-8-carbaldehyde | 237.05 | 1.0 | 25.0 g | Primary Starting Material |
| Hydroxylamine Hydrochloride | 69.49 | 1.0 | 7.3 g | Nucleophile (Oximation) |
| Triethylamine (TEA) | 101.19 | 6.0 | 89.0 mL | Acid Scavenger / Base |
| T3P (50% w/w in DMF) | 318.20 | 1.5 | 100.0 mL | Dehydrating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 125.0 mL | Reaction Medium |
Step-by-Step Methodology:
-
Reactor Preparation: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet to maintain an anhydrous atmosphere.
-
Reagent Charging: Dissolve 25.0 g (0.105 mol) of 5-bromoquinazoline-8-carbaldehyde in 125 mL of anhydrous DMF. Ensure complete dissolution before proceeding.
-
Oximation Initiation: Add 7.3 g (0.105 mol) of hydroxylamine hydrochloride, followed by the slow, dropwise addition of 89.0 mL (0.633 mol) of Triethylamine (TEA).
-
Causality Note: The exothermic neutralization of the hydrochloride salt requires controlled addition to prevent localized heating and premature degradation of the aldehyde.
-
-
Dehydration Agent Addition: Introduce 100 mL (0.158 mol) of T3P (50% solution in DMF) dropwise.
-
Thermal Activation: Elevate the reaction temperature to 100 °C and maintain for 3 hours.
-
Self-Validation Checkpoint: Monitor progression via LC-MS or TLC. The transient aldoxime intermediate must be fully consumed before proceeding to isolation.
-
-
Quenching & Isolation: Cool the mixture to ambient temperature (20-25 °C) and pour slowly into 500 mL of vigorously stirred crushed ice/water.
-
Causality Note: The sudden shift in the solvent's dielectric constant forces the highly hydrophobic carbonitrile to precipitate instantly, bypassing the need for complex chromatographic purification.
-
-
Filtration & Drying: Filter the resulting solid under vacuum, wash with cold distilled water to remove residual DMF and TEA salts, and dry in a vacuum oven at 45 °C to constant weight.
Strategic Utility in Drug Discovery
The orthogonal reactivity of 5-bromoquinazoline-8-carbonitrile makes it a cornerstone in the synthesis of complex therapeutics.
Fig 1: One-pot synthesis workflow and downstream applications of 5-Bromoquinazoline-8-carbonitrile.
p70S6K Kinase Inhibition
The PI3K/AKT/mTOR pathway relies on the serine-threonine kinase p70S6K for protein synthesis and cell proliferation. Overexpression is a hallmark of various hyperproliferative diseases and metabolic disorders like Peutz-Jeghers syndrome. The quinazoline core acts as a rigid hinge-binding motif, while the C8-carbonitrile engages in critical hydrogen bonding within the kinase active site. The C5-bromide is typically subjected to Suzuki-Miyaura coupling to install aryl or heteroaryl groups that probe the deep specificity pocket of the kinase (3[3]).
TLR7/8 Antagonism
Toll-like receptors 7 and 8 are critical endosomal sensors of single-stranded RNA. Their aberrant activation is implicated in severe autoimmune conditions, including systemic lupus erythematosus (SLE). The 5-bromoquinazoline-8-carbonitrile scaffold is utilized to construct polycyclic antagonists, where the electron-withdrawing nitrile modulates the basicity (pKa) of the quinazoline nitrogens, optimizing the molecule's residence time and binding affinity within the TLR7/8 dimerization interface (2[2]).
References
-
Title: 1445781-40-7 | 5-Bromoquinazoline-8-carbonitrile | Source: BLD Pharm | URL: 1
-
Title: WO2017106607A1 - Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders | Source: Google Patents | URL: 2
-
Title: DK/EP 2794571 T3 - Heterocyclic Carboxamides as p70S6K Inhibitors | Source: Googleapis (European Patent Office) | URL: 3
Sources
Mavacamten: A Deep Dive into the First-in-Class Cardiac Myosin Inhibitor for Hypertrophic Cardiomyopathy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The compound corresponding to CAS number 958452-00-1 is Mavacamten , a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2][3] It is crucial to note that some chemical suppliers erroneously associate this CAS number with 5-Bromoquinazoline; however, the authoritative scientific literature and regulatory approvals unequivocally identify it as Mavacamten.[4][5][6] Marketed under the brand name Camzyos®, Mavacamten represents a paradigm shift in the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive thickening of the heart muscle.[7][8] This guide provides a comprehensive technical overview of Mavacamten, delving into its physicochemical properties, mechanism of action, pharmacokinetic profile, and key experimental protocols for its characterization.
Physicochemical Properties
Mavacamten is a small molecule belonging to the pyrimidinedione pharmaceutical class.[9] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1H-pyrimidine-2,4-dione | [2][4] |
| Molecular Formula | C₁₅H₁₉N₃O₂ | [2][4] |
| Molecular Weight | 273.33 g/mol | [4] |
| Appearance | White to off-white powder | [9] |
| Solubility | Practically insoluble in water and aqueous buffers; sparingly soluble in methanol and ethanol; freely soluble in DMSO and N-methyl-2-pyrrolidone (NMP). | [9] |
| XLogP3 | 2.1 | [4] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 1 | [10] |
| Rotatable Bonds | 4 | [10] |
Mechanism of Action: Targeting the Molecular Engine of Contraction
Mavacamten's therapeutic effect stems from its direct modulation of the β-cardiac myosin heavy chain, the motor protein responsible for generating contractile force in the heart muscle.[11][12] In hypertrophic cardiomyopathy, mutations in sarcomeric proteins lead to a state of hypercontractility, where an excessive number of myosin-actin cross-bridges are formed, resulting in impaired relaxation (diastolic dysfunction) and increased energy consumption.[1][11]
Mavacamten acts as a selective, allosteric, and reversible inhibitor of the cardiac myosin ATPase.[9][12] It binds to a specific allosteric site on the myosin head, stabilizing it in an energy-sparing, "super-relaxed" state where it is less likely to interact with actin.[2][11] This action reduces the number of available myosin heads that can form cross-bridges with actin filaments, thereby decreasing the excessive contractility characteristic of HCM.[1] By inhibiting the phosphate release step in the myosin ATPase cycle, Mavacamten effectively reduces the rate of ATP hydrolysis and force generation.[4] This leads to a reduction in the left ventricular outflow tract (LVOT) obstruction, improved cardiac filling pressures, and alleviation of symptoms.[1][7]
Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.
Pharmacokinetic Profile
Mavacamten is designed for once-daily oral administration.[13] Its pharmacokinetic properties are summarized below.
| Parameter | Value | Source |
| Bioavailability | ~85% | [13][14] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [13] |
| Plasma Protein Binding | 97-98% | [4] |
| Volume of Distribution | High | [15] |
| Metabolism | Primarily by CYP2C19, and to a lesser extent by CYP3A4. | [16] |
| Terminal Elimination Half-Life | 6-9 days (in normal metabolizers); up to 23 days in CYP2C19 poor metabolizers. | [16] |
Due to the significant role of CYP2C19 in its metabolism, the pharmacokinetic profile of Mavacamten can be influenced by genetic polymorphisms in this enzyme.[16] Individuals who are poor metabolizers of CYP2C19 may have significantly increased exposure to the drug, necessitating careful dose adjustments.[16]
Experimental Protocols
In Vitro Characterization of Myosin ATPase Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Mavacamten on cardiac myosin ATPase activity.
Methodology:
-
Protein Purification: Purify human β-cardiac myosin heavy chain from a suitable expression system (e.g., insect cells).
-
ATPase Assay:
-
Prepare a reaction buffer containing KCl, MgCl₂, DTT, and imidazole at a physiological pH.
-
Dispense a fixed concentration of purified myosin into a 96-well plate.
-
Add varying concentrations of Mavacamten (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Stop the reaction after a defined time period by adding a quenching solution.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis:
-
Plot the rate of Pi release as a function of Mavacamten concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for determining the IC₅₀ of Mavacamten.
Pharmacokinetic Study in a Preclinical Model
Objective: To characterize the pharmacokinetic profile of Mavacamten in a relevant animal model (e.g., male cynomolgus monkeys).[17]
Methodology:
-
Animal Dosing:
-
Sample Collection:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mavacamten in plasma.
-
Analyze the plasma samples to determine the concentration of Mavacamten at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life for both oral and intravenous routes.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Clinical Significance and Therapeutic Applications
Mavacamten is the first drug approved by the FDA specifically for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive HCM.[13][18] Clinical trials, such as the pivotal EXPLORER-HCM study, have demonstrated that Mavacamten significantly improves exercise capacity, reduces the LVOT gradient, and improves patient-reported outcomes compared to placebo.[19][20] It offers a targeted therapeutic option that addresses the underlying pathophysiology of the disease, potentially delaying or obviating the need for more invasive procedures like septal reduction therapy.[12][21]
While generally well-tolerated, Mavacamten can reduce systolic contraction and may cause heart failure or a significant reduction in left ventricular ejection fraction (LVEF).[1][4] Therefore, careful patient monitoring, including regular echocardiograms, is essential during treatment.[13]
Conclusion
Mavacamten (CAS 958452-00-1) is a groundbreaking therapeutic agent that has transformed the management of obstructive hypertrophic cardiomyopathy. Its novel mechanism of action, directly targeting the molecular motor of cardiac contraction, underscores the power of precision medicine. For researchers and drug development professionals, Mavacamten serves as a compelling case study in targeting the fundamental drivers of a disease. A thorough understanding of its chemical properties, mechanism, and pharmacokinetic profile is essential for its safe and effective use, and for the development of future generations of cardiac myosin modulators.
References
- Vertex AI Search. Mavacamten Capsules: Mechanism of Action, Side Effects, Cost, and Clinical Trials. Accessed March 10, 2026.
- Patsnap Synapse. What is the mechanism of Mavacamten?. Published July 17, 2024. Accessed March 10, 2026.
- Product Monograph Template - Standard. mavacamten capsules. Published November 8, 2022. Accessed March 10, 2026.
- Bristol Myers Squibb. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile. Accessed March 10, 2026.
- Al-Khadra Y, et al.
- Sychterz C, et al. In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. Xenobiotica.
- StatPearls. Mavacamten. Published August 21, 2024. Accessed March 10, 2026.
- National Center for Biotechnology Information. Mavacamten. PubChem. Accessed March 10, 2026.
- Wikipedia. Mavacamten. Accessed March 10, 2026.
- MDPI. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Targeting Sarcomeric Hypercontractility with Demonstrated Long-Term Safety and Efficacy—A Narrative Review. Published December 4, 2025. Accessed March 10, 2026.
- A Systematic Review of Clinical Trials on Mavacamten in Hypertrophic Cardiomyop
- Taylor & Francis Online. In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. Published October 1, 2018. Accessed March 10, 2026.
- IUPHAR/BPS Guide to PHARMACOLOGY. mavacamten. Accessed March 10, 2026.
- Circulation. Pharmacogenetic Influences Over Mavacamten Pharmacokinetics: Considerations for the Treatment of Individuals With Hypertrophic Cardiomyopathy. Published June 3, 2024. Accessed March 10, 2026.
- ResearchGate. Molecular structure of mavacamten. Accessed March 10, 2026.
- European Society of Cardiology. No improvements with mavacamten in symptomatic nonobstructive hypertrophic cardiomyopathy. Published August 30, 2025. Accessed March 10, 2026.
- ChemScene. 958452-00-1 | 5-Bromoquinazoline. Accessed March 10, 2026.
- RCSB PDB. 9GZ2: Beta-cardiac heavy meromyosin motor domain in the primed state complexed to mavacamten. Published March 12, 2025. Accessed March 10, 2026.
- U.S. Food and Drug Administration. APPLICATION NUMBER: - 214998Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). Published January 28, 2021. Accessed March 10, 2026.
- ResearchGate. Analytical challenges in the mavacamten impurity analysis. Published September 14, 2025. Accessed March 10, 2026.
- Guidechem. 5-Bromo-quinazoline 958452-00-1 wiki. Accessed March 10, 2026.
- American College of Cardiology. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy. Published February 22, 2024. Accessed March 10, 2026.
- MedChemExpress. Mavacamten. Accessed March 10, 2026.
- Patsnap Synapse. What is Mavacamten used for?. Published June 14, 2024. Accessed March 10, 2026.
- ApiSyn Healthcare Pvt. Ltd. Mavacamten. Accessed March 10, 2026.
- ResearchGate. Scheme 1. Synthesis of Mavacamten. Accessed March 10, 2026.
- Circulation: Genomic and Precision Medicine. Mavacamten Monotherapy in Real-World Patients With Obstructive Hypertrophic Cardiomyopathy: Evidence From COLLIGO-HCM. Published November 10, 2025. Accessed March 10, 2026.
- ACS Publications. Mavacamten | New Drug Approvals. Published June 25, 2018. Accessed March 10, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 5-Bromoquinazoline in Research and Industry. Accessed March 10, 2026.
- Cleveland Clinic. REMS Update: Mavacamten Still Effective in Treating Real-World Patients With HCM. Published November 21, 2024. Accessed March 10, 2026.
- Merck. 5-Bromoquinazoline | 958452-00-1. Accessed March 10, 2026.
- ResearchGate. Positive ion LC-MS/MS analysis of (A)
- Drugs.com. Mavacamten: Uses, Dosage, Side Effects, Warnings. Published April 29, 2025. Accessed March 10, 2026.
- MedKoo Biosciences. Mavacamten Synthetic Routes. Accessed March 10, 2026.
- ChemicalBook. 5-Bromo-quinazoline | 958452-00-1. Published July 16, 2025. Accessed March 10, 2026.
- National Library of Medicine.
- ResearchGate. Synthesis of mavacamten (75). Accessed March 10, 2026.
- Taylor & Francis Online. In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin. Published October 1, 2018. Accessed March 10, 2026.
- Journal of the American Heart Association. Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. Published August 29, 2024. Accessed March 10, 2026.
Sources
- 1. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]
- 2. Mavacamten - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mavacamten | C15H19N3O2 | CID 117761397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. dengyuemed.com [dengyuemed.com]
- 8. What is Mavacamten used for? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. mavacamten | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 12. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. ahajournals.org [ahajournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. drugs.com [drugs.com]
- 19. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy - American College of Cardiology [acc.org]
- 20. ahajournals.org [ahajournals.org]
- 21. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Physicochemical Profiling of 5-Bromoquinazoline-8-carbonitrile: Solubility Dynamics and Stability Mechanisms in Preclinical Drug Development
Executive Summary
5-Bromoquinazoline-8-carbonitrile is a highly specialized, halogenated bicyclic heteroaromatic intermediate critical to modern medicinal chemistry. It serves as a foundational building block in the synthesis of advanced targeted therapeutics, most notably p70S6K/AKT pathway kinase inhibitors[1] and Toll-like receptor 7/8 (TLR7/8) antagonists[2]. However, its rigid planar structure and electron-deficient core present significant challenges in formulation and handling. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility and stability profiling of this intermediate, designed for application scientists and drug development professionals.
Structural Causality and Physicochemical Profiling
To predict the behavior of 5-Bromoquinazoline-8-carbonitrile in biological and chemical matrices, one must first analyze its structural components. The molecule consists of a quinazoline core substituted with a bromine atom at the C5 position and a carbonitrile group at the C8 position.
-
Lipophilicity and Planarity: The lack of sp³ hybridized carbons or rotatable bonds enforces strict molecular planarity. This allows for tight crystal lattice packing driven by strong π−π stacking interactions.
-
Electronic Deficit: The quinazoline nitrogens, combined with the electron-withdrawing C8-carbonitrile and C5-bromine, severely deplete the electron density of the aromatic rings. This renders the C2 and C4 positions highly electrophilic.
-
Ionization: The electron-withdrawing substituents reduce the basicity of the quinazoline nitrogens (estimated pKa < 2.0), preventing physiological protonation and subsequent salt formation.
Table 1: Fundamental Physicochemical Properties
| Parameter | Value / Description | Causality / Implication |
| CAS Number | 1445781-40-7[3] | Unique identifier for the specific C5-Br, C8-CN isomer. |
| Molecular Formula | C₉H₄BrN₃[3] | Highly halogenated and nitrogen-rich. |
| Molecular Weight | 234.05 g/mol [3] | Low molecular weight, ideal for fragment-based drug design. |
| Aqueous Solubility | < 0.1 mg/mL (Poor)[2] | High lattice energy and lack of ionizable groups at pH 7.4. |
| Electrophilic Sites | C2, C4, C8-Nitrile | Susceptible to nucleophilic attack and base-catalyzed hydrolysis. |
Solubility Dynamics and Solvent Selection
The poor aqueous solubility of 5-Bromoquinazoline-8-carbonitrile is a direct consequence of its high crystal lattice energy and lipophilicity[2]. During the synthesis of TLR7/8 antagonists or kinase inhibitors, the compound must be fully solubilized to ensure homogeneous reaction kinetics.
Thermodynamic vs. Kinetic Solubility: In aqueous buffers, the compound exhibits negligible thermodynamic solubility. However, in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), solubility is drastically enhanced. This is why industrial synthetic protocols—such as the dehydration of 5-bromoquinazoline-8-carbaldehyde oxime using T3P (1-propylphosphonic acid cyclic anhydride)—are exclusively performed in DMF[1][2].
Table 2: Empirical Solubility Matrix
| Solvent Matrix | Estimated Solubility | Application Context |
| Water (pH 7.0) | < 0.1 mg/mL | Unsuitable for direct biological assays without co-solvents. |
| 0.1N HCl (pH 1.2) | < 0.1 mg/mL | Quinazoline N-atoms remain largely unprotonated. |
| DMSO / DMF | > 50.0 mg/mL | Primary solvents for stock solutions and synthetic coupling[1]. |
| Ethanol / Methanol | < 5.0 mg/mL | Poor hydrogen-bond accepting capability limits solubility. |
Chemical Stability and Degradation Pathways
The stability of 5-Bromoquinazoline-8-carbonitrile is dictated by its electron-deficient nature. It is highly stable in solid-state under ambient conditions but becomes vulnerable in solution, particularly at pH extremes.
-
Nitrile Hydrolysis (pH > 8.0 or pH < 2.0): The C8-carbonitrile group is susceptible to base-catalyzed hydration, converting first to a primary amide, and subsequently hydrolyzing to a carboxylic acid upon prolonged exposure to aqueous hydroxide.
-
Nucleophilic Aromatic Substitution (SₙAr): The C2 and C4 positions of the quinazoline ring are highly electrophilic. In the presence of strong nucleophiles (e.g., primary amines, thiols) under basic conditions, the ring can undergo substitution or even ring-opening degradation.
-
Halogen Stability: The C5-bromine is generally stable under standard aqueous conditions but is specifically primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during downstream API synthesis.
Fig 1: Mechanistic degradation pathways and reactive sites of 5-Bromoquinazoline-8-carbonitrile.
Standardized Experimental Protocols
To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives caused by the compound's extreme lipophilicity.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Purpose: To determine the maximum equilibrium solubility in biorelevant media.
-
Preparation: Weigh exactly 10.0 mg of 5-Bromoquinazoline-8-carbonitrile solid into a 2 mL glass HPLC vial.
-
Media Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, FaSSIF).
-
Equilibration: Seal the vial and agitate on a thermoshaker at 300 rpm and 25°C for exactly 24 hours.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid lattice.
-
Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate 1:10 in Acetonitrile and analyze via HPLC-UV (λ = 254 nm).
-
Self-Validation Mechanism (Filter Adsorption Check): Pass a known concentration standard (e.g., 10 µg/mL in 50% Acetonitrile) through the 0.22 µm PTFE filter. Recovery must be >98%. If recovery is lower, the filter is acting as a hydrophobic sink, and centrifugation alone must be used for phase separation.
Protocol B: Forced Degradation and Hydrolytic Stability
Purpose: To map the degradation kinetics of the C8-carbonitrile and quinazoline core.
-
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Matrix Spiking: Spike the stock into three separate buffers: pH 1.2 (0.1N HCl), pH 7.4 (PBS), and pH 10.0 (Borate buffer) to achieve a final concentration of 100 µM (Final DMSO = 1% v/v).
-
Incubation: Incubate the solutions in sealed amber vials at 40°C.
-
Sampling: Withdraw 50 µL aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench each aliquot into 150 µL of cold Acetonitrile containing 1 µM Carbamazepine (Internal Standard).
-
Analysis: Analyze via LC-MS/MS to quantify the parent compound and identify +18 Da (amide) or +19 Da (carboxylic acid) degradation products.
-
Self-Validation Mechanism (Mass Balance): Calculate the molar sum of the remaining parent compound and all identified degradants. The total must equal 100 ± 10% of the T=0 concentration. A failure in mass balance indicates either un-ionized volatile degradants or irreversible precipitation out of the buffer.
Fig 2: Strategic workflow for the physicochemical profiling of 5-Bromoquinazoline-8-carbonitrile.
Applications in Advanced Therapeutics
The rigorous profiling of 5-Bromoquinazoline-8-carbonitrile is not merely an academic exercise; it is a prerequisite for successful drug development.
-
Kinase Inhibitors (p70S6K/AKT): In the synthesis of heterocyclic carboxamides targeting the PI3K/AKT/mTOR pathway for cancer therapy, this compound is utilized as "Intermediate A"[1]. The C8-carbonitrile is often converted into a carboxamide to interact with the kinase hinge region, while the C5-bromine allows for the modular attachment of diverse aryl groups to optimize binding affinity.
-
Immune Modulators (TLR7/8): For polycyclic Toll-like receptor antagonists, the quinazoline core provides the necessary rigid pharmacophore to competitively bind the receptor pocket, modulating cytokine release in autoimmune disorders[2]. Understanding its solubility is critical here, as TLR antagonists often require specialized lipid-based or nanoparticle formulations to overcome the inherent insolubility of the quinazoline scaffold[2].
References
- BLD Pharmatech. "1445781-40-7 | 5-Bromoquinazoline-8-carbonitrile". BLD Pharm.
- Googleapis / European Patent Office. "DK/EP 2794571 T3 - Heterocyclic carboxamides as kinase inhibitors". Googleapis.
- Google Patents. "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders". Google Patents.
Sources
Synthesis of 5-Bromoquinazoline-8-carbonitrile: A Comprehensive Technical Guide
Introduction & Biological Rationale
5-Bromoquinazoline-8-carbonitrile (CAS: 1445781-40-7) is a highly versatile heterocyclic building block that has become indispensable in modern drug discovery. As a heavily functionalized quinazoline core, it serves as a critical intermediate in the synthesis of advanced targeted therapeutics, most notably1[1] and 2[2].
In oncology and immunology, the spatial arrangement of the bromine atom at the C5 position and the electron-withdrawing nitrile group at the C8 position allows for precise structural activity relationship (SAR) tuning. For instance, inhibiting the p70S6K pathway—a downstream effector of mTORC1—disrupts ribosomal protein synthesis, thereby halting tumor cell proliferation[2].
Figure 2: Mechanism of action for p70S6K inhibition by quinazoline-derived therapeutics.
Retrosynthetic Strategy & Quantitative Material Properties
The synthesis of 5-bromoquinazoline-8-carbonitrile relies on the sequential functionalization of a pre-formed quinazoline core. The retrosynthetic strategy traces back to3[3]. By establishing the heterocyclic core early, researchers can leverage the inherent electronic properties of the quinazoline system to direct subsequent regioselective halogenations.
Quantitative Data Summary
| Compound Name | Role in Synthesis | CAS Number | Molecular Formula | MW ( g/mol ) |
| 2-Amino-3-methylbenzoic acid | Primary Starting Material | 4389-45-1 | C₈H₉NO₂ | 151.16 |
| 8-Methylquinazolin-4(3H)-one | Intermediate 1 | 19181-54-5 | C₉H₈N₂O | 160.18 |
| 8-Methylquinazoline | Intermediate 3 | 7557-03-1 | C₉H₈N₂ | 144.18 |
| 5-Bromo-8-methylquinazoline | Intermediate 4 | N/A | C₉H₇BrN₂ | 223.07 |
| 5-Bromoquinazoline-8-carbaldehyde | Key Precursor | 1445781-43-0 | C₉H₅BrN₂O | 237.05 |
| 5-Bromoquinazoline-8-carbonitrile | Target Product | 1445781-40-7 | C₉H₄BrN₃ | 234.05 |
Step-by-Step Experimental Methodologies & Mechanistic Insights
The following protocols represent a self-validating, highly optimized synthetic system designed to maximize yield while preventing the degradation of the fragile heterocyclic core.
Figure 1: Step-by-step chemical synthesis workflow of 5-Bromoquinazoline-8-carbonitrile.
Phase 1: Quinazoline Core Construction & Aromatization
Protocol 1: Cyclocondensation
-
Reagents: 2-Amino-3-methylbenzoic acid (100 g, 0.66 mol), formamidine acetate (206 g, 1.98 mol), formamide (26 mL, 0.66 mol).
-
Procedure: Mix reagents in a 2L round-bottom flask equipped with a mechanical stirrer. Heat the reaction mixture at 160 °C for 16 hours. Cool to room temperature, precipitate, and filter to yield 8-methylquinazolin-4(3H)-one[2].
-
Causality: Formamidine acetate acts as an efficient C-N donor under thermal conditions, driving the cyclization to form the pyrimidine ring.
Protocol 2: Chlorination & Dehalogenation
-
Reagents: 8-Methylquinazolin-4(3H)-one (60 g, 0.37 mol), POCl₃ (400 mL), N,N-dimethylaniline (120 mL); followed by 10% Pd/C (12 g), NH₄OH (60 mL), EtOAc (600 mL).
-
Procedure: Heat the quinazolinone in POCl₃ and N,N-dimethylaniline at 104 °C for 16 hours. Concentrate, quench with ice water, and extract to yield 4-chloro-8-methylquinazoline. Dissolve this intermediate in EtOAc and NH₄OH, add Pd/C, and hydrogenate at 50 psi for 16 hours to yield 8-methylquinazoline[2].
-
Causality: N,N-dimethylaniline acts as a catalytic nucleophile, accelerating chlorination via a highly reactive Vilsmeier-type intermediate. During hydrogenolysis, NH₄OH is strictly required as an acid scavenger. It neutralizes the generated HCl byproduct, preventing the acid-mediated poisoning of the palladium catalyst and avoiding over-reduction of the quinazoline ring.
Phase 2: Regioselective & Radical Bromination
Protocol 3: Electrophilic Aromatic Substitution (C5 Bromination)
-
Reagents: 8-Methylquinazoline (46 g, 0.319 mol), N-bromosuccinimide (NBS) (68 g, 0.38 mol), H₂SO₄ (200 mL).
-
Procedure: Cool H₂SO₄ to 0 °C. Add 8-methylquinazoline, followed by the portion-wise addition of NBS. Stir at room temperature for 16 hours. Pour over crushed ice, neutralize, and extract with ethyl acetate[2].
-
Causality: The strongly acidic medium protonates the quinazoline nitrogens. This profound electron-withdrawing effect deactivates the heterocyclic ring, forcing the electrophilic attack (Br⁺) to occur exclusively on the carbocyclic ring. Steric and electronic directing effects from the C8 methyl group guide the substitution precisely to the C5 position.
Protocol 4: Radical Bromination (C8 Functionalization)
-
Reagents: 5-Bromo-8-methylquinazoline (46 g, 0.206 mol), NBS (80.4 g, 0.451 mol), AIBN (6.74 g, 0.041 mol), CCl₄ (800 mL).
-
Procedure: Reflux the mixture in CCl₄ at 90 °C for 12 hours under a nitrogen atmosphere. Filter and concentrate to yield the crude gem-dibromide, 5-bromo-8-(dibromomethyl)quinazoline[4].
-
Causality: Azobisisobutyronitrile (AIBN) serves as a thermal radical initiator. The reaction strictly requires anhydrous, non-polar conditions (CCl₄) to stabilize the radical intermediates, ensuring exhaustive bromination of the methyl group without degrading the aromatic core[5].
Phase 3: Mild Hydrolysis & Nitrile Synthesis
Protocol 5: Silver-Assisted Hydrolysis
-
Reagents: 5-Bromo-8-(dibromomethyl)quinazoline (61 g, crude), AgNO₃ (61 g), Acetone (500 mL), H₂O (100 mL).
-
Procedure: Dissolve the crude gem-dibromide in acetone/water. Add AgNO₃ in portions at 0 °C. Stir at room temperature for 6 hours. Filter the silver bromide salts, extract the filtrate with EtOAc, dry, and concentrate to yield 6[6][7].
-
Causality: The gem-dibromide is highly reactive. AgNO₃ acts as a halophilic reagent, facilitating a mild, silver-assisted hydrolysis via a carbocation intermediate. This approach strictly prevents the over-oxidation to the carboxylic acid that typically occurs with harsher oxidants or strong bases.
Protocol 6: T3P-Mediated Nitrile Formation
-
Reagents: 5-Bromoquinazoline-8-carbaldehyde (25 g, 0.105 mol), Hydroxylamine (7.3 g, 0.105 mol), Triethylamine (89 mL, 0.633 mol), Propylphosphonic anhydride (T3P) (50% in DMF, 100 mL, 0.158 mol), DMF (125 mL).
-
Procedure: To a stirred solution of the aldehyde in DMF, add hydroxylamine, triethylamine, and T3P. Heat the mixture to 100 °C for 3 hours. Cool to room temperature, quench with ice water, filter the resulting precipitate, wash with water, and dry under vacuum to afford 5-bromoquinazoline-8-carbonitrile[1].
-
Causality: This is an elegant one-pot condensation-dehydration sequence. The aldehyde forms an oxime in situ, which is immediately dehydrated to the nitrile. T3P is specifically selected as a superior dehydrating agent due to its low toxicity, exceptional functional group tolerance, and the generation of water-soluble phosphonic acid byproducts. This drastically simplifies downstream purification compared to traditional, harsh dehydrating agents like SOCl₂ or POCl₃, which risk degrading the quinazoline core[1].
Conclusion
The synthesis of 5-bromoquinazoline-8-carbonitrile demands rigorous control over regioselectivity and functional group tolerance. By strategically employing acid-directed electrophilic bromination, silver-assisted mild hydrolysis, and T3P-mediated dehydration, researchers can reliably produce this critical building block at scale. The resulting compound provides an optimal structural foundation for the development of next-generation kinase inhibitors and immunomodulators.
References
-
Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders (WO2017106607A1). Google Patents. 1
-
Heterocyclic carboxamide compounds for the treatment of hyperproliferative diseases (DK/EP 2794571 T3). Googleapis. 2
-
3-Methylanthranilic acid (CAS 4389-45-1). ChemicalBook. 3
-
5-Bromoquinazoline-8-carbaldehyde (CAS 1445781-43-0). BLD Pharm. 6
Sources
- 1. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Methylanthranilic acid | 4389-45-1 [chemicalbook.com]
- 4. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 1445781-43-0|5-Bromoquinazoline-8-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Reactive Nature of the C5-Bromine in 5-Bromoquinazoline-8-carbonitrile: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of the reactivity of the bromine atom at the C5 position of 5-bromoquinazoline-8-carbonitrile, a versatile scaffold for the development of novel therapeutic agents and functional materials. The quinazoline core, a privileged structure in medicinal chemistry, is rendered particularly interesting by the unique electronic interplay of the bromine and carbonitrile substituents. This document will explore the underlying electronic factors governing the reactivity of the C5-Br bond and detail its susceptibility to key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this valuable building block in their synthetic endeavors.
Introduction: The Quinazoline Scaffold and the Significance of 5-Bromoquinazoline-8-carbonitrile
The quinazoline skeleton, a fusion of benzene and pyrimidine rings, is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinazoline ring is paramount in modulating these activities. 5-Bromoquinazoline-8-carbonitrile presents a particularly intriguing platform for molecular exploration. The bromine atom at the C5 position serves as a versatile handle for the introduction of diverse functionalities through cross-coupling chemistry, while the electron-withdrawing nature of the 8-carbonitrile group significantly influences the electronic landscape of the entire heterocyclic system, thereby modulating its reactivity and biological interactions.[1][2] Understanding the reactivity of the C5-Br bond is therefore crucial for the rational design and synthesis of novel quinazoline-based compounds.
Electronic Landscape: Unraveling the Reactivity of the C5-Br Bond
The reactivity of the bromine atom in 5-bromoquinazoline-8-carbonitrile is a direct consequence of the electronic distribution within the heterocyclic core, which is influenced by the interplay of the nitrogen atoms in the pyrimidine ring and the electron-withdrawing carbonitrile group.
2.1. The Influence of the Quinazoline Core
The quinazoline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrimidine ring. This electron deficiency is not uniformly distributed across the molecule. Computational studies, such as those employing Density Functional Theory (DFT), on related quinazoline derivatives have shown that the LUMO (Lowest Unoccupied Molecular Orbital) is often localized on the quinazoline core, indicating its susceptibility to nucleophilic attack.[3]
2.2. The Role of the 8-Carbonitrile Group
The carbonitrile group (-CN) at the C8 position is a potent electron-withdrawing group through both inductive and resonance effects. This has a profound impact on the reactivity of the entire molecule:
-
Increased Electrophilicity: The nitrile group further depletes the electron density of the quinazoline ring system, making it even more electrophilic. This heightened electrophilicity is a key factor in promoting nucleophilic aromatic substitution reactions.[4]
-
Modulation of C5-Br Bond Reactivity: The electron-withdrawing nature of the nitrile group enhances the partial positive charge on the carbon atoms of the benzene ring, including the C5 carbon attached to the bromine. This polarization of the C-Br bond makes it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.
2.3. Comparative Reactivity: Insights from a Dibromoquinazoline Derivative
A study on the Suzuki-Miyaura cross-coupling of 5,7-dibromo-2,3-dihydro[2,1-b]quinazoline-9-(1H)-one revealed that the Suzuki-Miyaura coupling at the C7 position is significantly faster than at the C5 position.[5] This differential reactivity is attributed to the proximity of the N4 nitrogen atom to the C5 position, where the lone pair of electrons on the nitrogen may interact with the palladium catalyst, potentially hindering the reaction at C5.[5] While the target molecule in this guide does not have a bromine at C7, this finding provides a valuable insight into the potentially modulated reactivity at the C5 position of the quinazoline scaffold.
Synthetic Transformations of the C5-Bromine
The C5-bromo functionality in 5-bromoquinazoline-8-carbonitrile is a gateway to a vast array of chemical modifications. The following sections detail the most pertinent and powerful synthetic methodologies for its transformation.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C5-Br bond of 5-bromoquinazoline-8-carbonitrile is an excellent substrate for these transformations.
3.1.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a highly versatile and widely used method for the derivatization of heterocyclic systems.[6][7]
-
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with phosphine ligands. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For electron-deficient substrates like quinazolines, electron-rich and bulky phosphine ligands such as XPhos or SPhos can be particularly effective in promoting the oxidative addition step.
-
Base: A base is required to activate the organoboron species, typically a boronic acid, to facilitate transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.
-
Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinazoline Derivative
The following protocol is adapted from the Suzuki-Miyaura coupling of a related brominated quinazoline derivative and serves as a robust starting point for the functionalization of 5-bromoquinazoline-8-carbonitrile.[5]
| Parameter | Condition |
| Reactants | 5-Bromoquinazoline-8-carbonitrile (1.0 equiv), Arylboronic acid (1.2-1.5 equiv) |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | SPhos or XPhos (10-20 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To a dry reaction vessel, add 5-bromoquinazoline-8-carbonitrile, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the palladium catalyst and ligand to the vessel under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
3.1.2. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[8]
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands often providing excellent results for the amination of aryl bromides.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.
-
Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromoquinoline Derivative
This protocol is based on the successful amination of 5-bromo-8-benzyloxyquinoline and can be adapted for 5-bromoquinazoline-8-carbonitrile.[8]
| Parameter | Condition |
| Reactants | 5-Bromoquinazoline-8-carbonitrile (1.0 equiv), Amine (1.1-1.5 equiv) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | BrettPhos or RuPhos (4-10 mol%) |
| Base | NaOtBu (1.2-2.0 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
In an oven-dried Schlenk tube, combine 5-bromoquinazoline-8-carbonitrile, the palladium pre-catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
3.2. Nucleophilic Aromatic Substitution (S_NAr)
The electron-deficient nature of the quinazoline ring, further amplified by the 8-carbonitrile group, makes 5-bromoquinazoline-8-carbonitrile a potential candidate for nucleophilic aromatic substitution (S_NAr) reactions.[10][11] In this reaction, a nucleophile displaces the bromide leaving group.
-
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are generally required for S_NAr reactions. These can include alkoxides, thiolates, and amines.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.
-
Representative Experimental Protocol: Nucleophilic Aromatic Substitution on a Halo-Quinazoline
The following is a general protocol for S_NAr on a related halo-quinazoline derivative and can be used as a starting point for investigations with 5-bromoquinazoline-8-carbonitrile.[2]
| Parameter | Condition |
| Reactants | 5-Bromoquinazoline-8-carbonitrile (1.0 equiv), Nucleophile (1.5-2.0 equiv) |
| Base (if needed) | K₂CO₃ or NaH |
| Solvent | DMF or DMSO |
| Temperature | 100-150 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
To a solution of the nucleophile in the chosen solvent, add the base if required, and stir for a short period.
-
Add 5-bromoquinazoline-8-carbonitrile to the mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, pour it into ice-water, and extract with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by crystallization or column chromatography.
Visualization of Key Processes
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (S_NAr)
Caption: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.
Conclusion and Future Outlook
5-Bromoquinazoline-8-carbonitrile is a highly valuable and versatile building block in contemporary organic synthesis. The C5-bromine atom, activated by the electron-deficient nature of the quinazoline core and the potent electron-withdrawing 8-carbonitrile group, readily participates in a range of synthetic transformations. This guide has provided a comprehensive overview of the key reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, that enable the derivatization of this scaffold. The provided experimental protocols, grounded in successful applications with analogous systems, offer a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future investigations will undoubtedly uncover even more novel and efficient methods for the functionalization of 5-bromoquinazoline-8-carbonitrile, leading to the discovery of new therapeutic agents and advanced materials with tailored properties.
References
-
Al-Suwaidan, I. A., et al. (2019). Recent advances in selective functionalization of the quinazoline scaffold. RSC Advances, 9(56), 32793-32813. [Link]
-
Bao, M., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution on 2-Bromobenzo[h]quinazoline. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. BenchChem Technical Support.
-
Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. [Link]
-
El-Gazzar, A. R. B. A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1469-1476. [Link]
-
Fischer, C., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 13(3), e202400197. [Link]
- Hamada, N. M., & Elgawad, A. A. (2021). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Chemistry, 11(1), 1-10.
- Iska, V., et al. (2020). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 32(1), 119-122.
-
Ji, Y., et al. (2022). Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens. ACS Omega, 7(17), 14937-14944. [Link]
-
Kuneš, J., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1184-1192. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17598-17643. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
- Patents, Google. (2002).
-
RSC Publishing. (n.d.). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. [Link]
-
RSC Publishing. (n.d.). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. [Link]
-
ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. [Link]
-
ResearchGate. (2021). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a.[12]. [Link]
-
SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. [Link]
-
Semantic Scholar. (2012). Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]
-
Serin, S. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry, 16(1), 30-40. [Link]
-
Singh, P. P., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20202. [Link]
-
Verma, A., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Organic & Biomolecular Chemistry, 18(35), 6837-6855. [Link]
- Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
- Zhang, Z., et al. (2017). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Chinese Journal of Organic Chemistry, 37(8), 2125-2130.
-
Zhang, Y., et al. (2022). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 58(58), 8099-8102. [Link]
-
da Silva, A. D., et al. (2020). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 25(17), 3898. [Link]
-
de Souza, M. V. N. (2020). CORRELATION BETWEEN THE ELECTRONIC STRUCTURE OF QUINAZOLINE DERIVATIVES AND THE ACTIVITY OF THE NTR1 RECEPTOR. Journal of the Chilean Chemical Society, 65(1), 4733-4737. [Link]
-
et al., A. A. (2017). Remote halogenation of quinoline at C5 and/or C7-position. Tetrahedron Letters, 58(33), 3241-3244. [Link]
-
et al., A. A. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 27(3), 1089. [Link]
- et al., A. A. (2025). Dihalogenation of quinolinamides on the C‐5 and C‐7 positions. Chemistry–An Asian Journal.
-
et al., A. A. (2000). X-ray structure analysis of 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline. Journal of Chemical Crystallography, 30(7), 437-441. [Link]
- et al., A. A. (2023). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
-
et al., A. A. (2021). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H). IUCrData, 6(6), x210625. [Link]
-
et al., A. A. (2018). Lewis acid catalyzed activation of nitriles: A microwave assisted solvent free synthesis of 2,4‐disubstituted quinazoline and 1,3‐ diazaspiro[5.5]undec‐1‐ene. Journal of Heterocyclic Chemistry, 55(10), 2322-2329. [Link]
- et al., A. A. (2017). Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. Chinese Journal of Organic Chemistry, 37(8), 2125-2130.
- et al., A. A. (2025). Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline. BenchChem.
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 4. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 5. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ias.ac.in [ias.ac.in]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
The Quinazoline Scaffold in Medicinal Chemistry: A Technical Whitepaper on Design, Synthesis, and Kinase Inhibition
Executive Summary
As a Senior Application Scientist navigating the complexities of targeted drug discovery, I have observed that few chemical frameworks offer the versatility and target-specificity of the quinazoline scaffold. Comprising a benzene ring fused to a pyrimidine ring, this privileged bicyclic system has become the cornerstone of modern oncology, particularly in the development of receptor tyrosine kinase (RTK) inhibitors. This whitepaper provides an in-depth mechanistic analysis of the quinazoline pharmacophore, elucidates the causality behind its synthetic methodologies, and establishes self-validating biochemical protocols for evaluating novel derivatives.
Mechanistic Causality: Why the Quinazoline Core?
The profound affinity of quinazoline derivatives for the Epidermal Growth Factor Receptor (EGFR) is not coincidental; it is a product of precise biomimicry. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring mimic the hydrogen-bonding profile of the adenine ring found in ATP .
When a 4-anilinoquinazoline derivative enters the kinase domain, it acts as a competitive inhibitor. The N1 atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region residue (Met793 in EGFR). Meanwhile, the addition of a 4-anilino group introduces a bulky, hydrophobic moiety that occupies a deep, hydrophobic specificity pocket adjacent to the ATP-binding site—a region that natural ATP cannot access. This interaction is the primary driver of kinase selectivity .
Furthermore, substitutions at the C6 and C7 positions project outward into the solvent-exposed channel. By appending solubilizing groups (e.g., morpholino-ethoxy or methoxy groups) at these positions, medicinal chemists can drastically improve the aqueous solubility and pharmacokinetic profile of the drug without perturbing the core binding affinity .
EGFR Signaling Pathway and the Mechanism of ATP-Competitive Inhibition by Quinazoline Derivatives.
Quantitative Landscape: FDA-Approved Quinazoline Therapeutics
The rational design of the quinazoline scaffold has successfully translated into the clinic. The table below summarizes the quantitative and structural data of key FDA-approved quinazoline drugs, highlighting how specific functional group modifications dictate clinical indications.
| Drug Name | Target Kinase(s) | Primary Indication | Approval Year | Key Structural Feature |
| Gefitinib | EGFR (Wild-type) | NSCLC | 2003 | 4-(3-chloro-4-fluoroanilino) moiety |
| Erlotinib | EGFR (Wild-type) | NSCLC, Pancreatic | 2004 | 6,7-bis(2-methoxyethoxy) solubilizing groups |
| Lapatinib | EGFR, HER2 | Breast Cancer | 2007 | Bulky 4-(3-fluorobenzyloxy)anilino substituent |
| Afatinib | pan-ErbB (Irreversible) | NSCLC | 2013 | C6 Michael acceptor (acrylamide) for covalent binding |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid | 2011 | C4-bromo-2-fluoroanilino group |
Synthetic Methodologies and Chemical Causality
The synthesis of 4-anilinoquinazolines must be highly efficient and scalable. The standard three-step workflow relies heavily on thermodynamic driving forces and phase separations to minimize chromatographic purification.
Step-by-Step Methodology: Synthesis of 4-Anilinoquinazoline Scaffolds
-
Niementowski Cyclization: React the starting anthranilic acid derivative with excess formamide at 150°C for 4-6 hours.
-
Causality: Formamide serves a dual purpose as both the solvent and the carbon/nitrogen source. The high thermal energy is required to drive the condensation and subsequent dehydration, yielding the thermodynamically stable quinazolin-4(3H)-one intermediate.
-
-
Chlorination: Suspend the quinazolin-4(3H)-one in neat phosphorus oxychloride (POCl₃) and reflux for 3 hours.
-
Causality: The tautomeric lactam oxygen of the intermediate is poorly reactive to nucleophiles. POCl₃ converts this oxygen into a highly reactive phosphorodichloridate leaving group. The formation of the exceptionally strong P=O bond in the byproduct provides the thermodynamic driving force to yield the electrophilic 4-chloroquinazoline.
-
-
Nucleophilic Aromatic Substitution (SₙAr): Dissolve the 4-chloroquinazoline in isopropanol, add the desired aniline derivative, and heat to 80°C.
-
Causality: Isopropanol is deliberately chosen over non-polar solvents. Its polar protic nature stabilizes the Meisenheimer complex transition state during the SₙAr reaction. More importantly, as the reaction proceeds, the resulting 4-anilinoquinazoline hydrochloride salt precipitates out of the isopropanol. This phase separation drives the equilibrium forward (via Le Chatelier’s principle) and allows for isolation via simple filtration, bypassing tedious column chromatography.
-
Step-by-step synthetic workflow for generating 4-anilinoquinazoline pharmacophores.
Experimental Protocol: Self-Validating In Vitro Kinase Assay
To evaluate the synthesized quinazoline derivatives, a robust biochemical assay is essential. The following ADP-Glo™ Kinase Assay protocol is designed as a self-validating system, ensuring that any observed inhibition is a true pharmacological effect rather than assay artifact.
Step-by-Step Methodology: EGFR Kinase Inhibition Assay
-
Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
-
Causality: MgCl₂ is strictly required because the biologically active substrate for the kinase is an ATP-Mg²⁺ complex. DTT is included to maintain the catalytic cysteine residues of EGFR in a reduced state, preventing artifactual loss of enzyme activity due to oxidation.
-
-
Compound Titration: Dispense the quinazoline derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well microplate.
-
Enzyme/Substrate Addition: Add purified recombinant EGFR kinase domain and poly(Glu,Tyr) peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Km (typically 10-20 µM for EGFR).
-
Causality: Running the assay exactly at the Km of ATP ensures maximum sensitivity for competitive inhibitors. If the ATP concentration is too high, weak competitive inhibitors will be masked; if it is too low, the signal-to-background ratio collapses.
-
-
Detection: After 60 minutes, add the ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal.
-
Self-Validation (Z'-Factor Calculation): Every assay plate must contain 16 wells of a positive control (10 µM Erlotinib, representing 100% inhibition) and 16 wells of a negative control (DMSO vehicle, representing 0% inhibition). Calculate the Z'-factor using the formula: Z′=1−∣μp−μn∣3(σp+σn) .
-
Causality: A calculated Z'-factor > 0.5 mathematically guarantees a wide separation between the positive and negative control bands. This intrinsic quality control step validates the assay window, ensuring the integrity of the IC₅₀ data generated for the novel quinazoline compounds.
-
Future Directions: Overcoming Resistance
While first-generation quinazolines revolutionized cancer therapy, acquired resistance via the T790M gatekeeper mutation remains a significant clinical hurdle. The substitution of threonine with a bulkier methionine creates a steric clash with the quinazoline core and increases the receptor's affinity for endogenous ATP. To combat this, researchers are now exploring allosteric inhibitors and fourth-generation quinazolinones that bind outside the highly conserved ATP pocket, bypassing the mutated hinge region entirely .
References
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI (Molecules) URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Pharmaceuticals (PMC) URL:[Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: European Journal of Medicinal Chemistry (PMC) URL:[Link]
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromoquinazoline-8-carbonitrile
Executive Summary
The functionalization of quinazoline scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. 5-Bromoquinazoline-8-carbonitrile (CAS: 1445781-40-7) represents a highly privileged, yet synthetically demanding, building block. While the 5-bromo position offers an ideal vector for carbon-carbon bond formation via palladium-catalyzed cross-coupling, the 8-carbonitrile group introduces significant electronic and steric complexities. This application note provides a comprehensive, causality-driven guide to executing high-yielding Suzuki-Miyaura couplings with this substrate, ensuring structural integrity and preventing off-target degradation.
Biological Context: The Value of the Quinazoline Scaffold
Quinazoline derivatives are frequently deployed as potent inhibitors of the PI3K/AKT/mTOR and p70S6K signaling pathways, which are critical targets in oncology and metabolic disease research[1]. The introduction of diverse aryl or heteroaryl groups at the C5 position of the quinazoline core allows for precise tuning of the molecule's binding affinity within the kinase ATP-binding pocket.
Figure 1: PI3K/AKT/mTOR/p70S6K signaling pathway targeted by functionalized quinazoline derivatives.
Mechanistic Rationale & Structural Vulnerabilities
The Suzuki-Miyaura reaction relies on a catalytic palladium cycle involving oxidative addition, transmetalation, and reductive elimination[2]. When working with 5-bromoquinazoline-8-carbonitrile, two critical structural vulnerabilities must dictate your experimental design:
-
Nitrogen Coordination (Catalyst Poisoning): The quinazoline core possesses two basic nitrogen atoms that can competitively bind to the palladium center, effectively stalling the catalytic cycle.
-
Cyano Group Sensitivity (Hydrolysis): The 8-carbonitrile group is highly sensitive to strongly basic aqueous conditions, particularly at elevated temperatures. Harsh bases (e.g., NaOH, KOH) will rapidly hydrolyze the nitrile to a primary amide or carboxylic acid[3].
To circumvent these issues, the selection of a bulky, bidentate ligand (such as dppf) is required to saturate the palladium coordination sphere, preventing quinazoline nitrogen binding[4]. Furthermore, mild carbonate bases must be employed to protect the cyano group while still sufficiently activating the boronic acid for transmetalation[5].
Figure 2: Logical workflow for optimizing the Suzuki coupling of 5-bromoquinazoline-8-carbonitrile.
Strategic Experimental Design
The following table summarizes the quantitative optimization data for coupling 5-bromoquinazoline-8-carbonitrile with a standard arylboronic acid (e.g., phenylboronic acid).
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na2CO3 | DMF/H2O (4:1) | 90 | 12 | 65% | Moderate yield; trace hydrolysis of -CN observed. |
| 2 | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O (3:1) | 100 | 8 | 78% | Good conversion; biphasic transfer limits reaction rate. |
| 3 | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O (4:1) | 90 | 6 | 92% | Optimal; clean conversion, intact -CN group. |
| 4 | Pd(dppf)Cl2 | NaOH | Dioxane/H2O (4:1) | 90 | 6 | <20% | Extensive hydrolysis of -CN to amide/acid. |
Data Interpretation: Entry 3 provides the optimal balance. The Dioxane/H2O system ensures homogeneity at elevated temperatures, while K2CO3 provides sufficient basicity for boronate formation without triggering nucleophilic attack on the nitrile[5][6].
Validated Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase.
Materials Required
-
Substrate: 5-Bromoquinazoline-8-carbonitrile (1.0 equiv, 1.0 mmol, 234.05 mg)
-
Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%, 40.8 mg)
-
Base: Potassium carbonate (K2CO3) (2.0 equiv, 2.0 mmol, 276.4 mg)
-
Solvent: 1,4-Dioxane / Deionized H2O (4:1 ratio, 10 mL total)
Step-by-Step Methodology
Step 1: Rigorous Degassing (Critical Causality Step)
-
Prepare a solution of 1,4-Dioxane and H2O (8 mL : 2 mL) in a Schlenk flask.
-
Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes.
-
Why: Palladium(0) intermediates are highly susceptible to oxidation. Oxygen contamination will lead to the homocoupling of the boronic acid (forming biphenyl byproducts) and rapid precipitation of inactive palladium black[2].
Step 2: Reaction Assembly
-
To an oven-dried, argon-purged reaction vial, add 5-Bromoquinazoline-8-carbonitrile, the arylboronic acid, and K2CO3.
-
Add the Pd(dppf)Cl2 catalyst.
-
Seal the vial with a PTFE septum, evacuate, and backfill with Argon (repeat 3x).
-
Inject the degassed Dioxane/H2O solvent mixture via syringe.
-
Self-Validation Check: The mixture should initially appear as a heterogeneous reddish-orange suspension.
Step 3: Execution and Monitoring
-
Place the vial in a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800 rpm) to ensure optimal mass transfer between the organic and aqueous micro-phases.
-
Monitor the reaction via LC-MS and TLC (Eluent: 1:1 EtOAc/Hexanes) after 2 hours.
-
Self-Validation Check: On LC-MS, monitor specifically for the mass of the desired product ( [M+H]+ ) and check for a mass corresponding to [M+H+18]+ (water addition), which would indicate unwanted hydrolysis of the cyano group. If hydrolysis is detected, immediately cool the reaction.
Step 4: Work-up and Extraction
-
Upon complete consumption of the starting material (typically 4–6 hours), cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).
-
Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Why: Removing palladium particulates early prevents emulsion formation during extraction.
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% Ethyl Acetate in Hexanes).
-
The product fractions can be identified by UV activity (254 nm). Evaporate to yield the pure 5-arylquinazoline-8-carbonitrile derivative.
References
- New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling Source: PMC - NIH URL
- DK/EP 2794571 T3 - Heterocyclic Carboxamide Compounds (p70S6K / AKT Pathway)
- Suzuki cross-coupling reactions of quinazoline derivatives Source: ResearchGate URL
- Application Notes and Protocols for Suzuki Coupling Reactions with Brominated Quinazolines Source: Benchchem URL
- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides Source: Asian Journal of Chemistry URL
- Suzuki reaction - Mechanism and Solvent Variations Source: Wikipedia URL
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 5-Bromoquinazoline-8-carbonitrile
Application Note: Buchwald-Hartwig Amination of 5-Bromoquinazoline-8-carbonitrile
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, highly optimized, and self-validating protocol for the palladium-catalyzed C–N cross-coupling of the challenging, electron-deficient 5-bromoquinazoline-8-carbonitrile scaffold.
Introduction & Chemical Context
Quinazoline derivatives are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for kinase inhibitors and other targeted therapeutics[1]. The functionalization of 5-bromoquinazoline-8-carbonitrile via the Buchwald-Hartwig amination is a highly valuable transformation for introducing chemical diversity at the C5 position[2].
However, this specific substrate presents a trifecta of synthetic challenges:
-
Catalyst Poisoning: The basic nitrogen atoms within the quinazoline core can competitively coordinate to the palladium center, leading to catalyst deactivation.
-
Substrate Sensitivity: The 8-carbonitrile (cyano) group is highly electron-withdrawing, which activates the ring toward oxidative addition but simultaneously renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) and base-mediated degradation (e.g., cyano hydrolysis).
-
Steric and Electronic Demands: The electron-deficient nature of the ring requires a highly active catalyst to drive the rate-limiting reductive elimination step.
Mechanistic Rationale & Parameter Selection
To overcome these challenges, the catalytic system must be engineered to favor the cross-coupling pathway while suppressing off-target reactivity.
-
Precatalyst (Pd₂dba₃): Provides a reliable, ligand-free source of Pd(0) that readily exchanges its dibenzylideneacetone (dba) ligands for the active phosphine ligand.
-
Ligand (XPhos or BrettPhos): The use of bulky, electron-rich dialkylbiaryl phosphines is non-negotiable for this substrate[3]. The extreme steric bulk of XPhos prevents the quinazoline nitrogens from coordinating to the palladium center. Furthermore, the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the C(sp²)–Br bond, while the spatial crowding forces the intermediate into a geometry that dramatically accelerates reductive elimination.
-
Base (Cs₂CO₃): Strong alkoxide bases (e.g., NaOtBu) will attack the cyano group or the electrophilic C2/C4 positions of the quinazoline ring, leading to decomposition[4]. Cesium carbonate (Cs₂CO₃) is a mild, non-nucleophilic base that provides the exact basicity required to deprotonate the coordinated amine without degrading the substrate[5].
Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key organometallic intermediates.
Reaction Optimization Data
The following table summarizes the quantitative optimization of reaction parameters, demonstrating the causality behind the selected protocol.
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(OAc)₂ (5%) | BINAP (10%) | NaOtBu (2.0) | Toluene | 100 | <10% | Complete substrate degradation due to cyano hydrolysis by the strong alkoxide base. |
| 2 | Pd₂dba₃ (2.5%) | dppf (10%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 25% | Sluggish reaction; bidentate ligand fails to prevent catalyst poisoning by quinazoline nitrogens. |
| 3 | Pd₂dba₃ (2.5%) | XPhos (10%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 78% | Good conversion. K₃PO₄ is effective but suffers from lower solubility than Cs₂CO₃. |
| 4 | Pd₂dba₃ (2.5%) | XPhos (10%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 89% | Optimal conditions. Rapid conversion, clean reaction profile, no cyano degradation. |
| 5 | Pd₂dba₃ (2.5%) | BrettPhos (10%) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 91% | Excellent alternative, specifically optimized if coupling with primary aliphatic amines. |
Self-Validating Experimental Protocol
Caption: Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling.
Step 1: Reagent Preparation & Inert Atmosphere
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromoquinazoline-8-carbonitrile (1.0 equiv, e.g., 1.0 mmol, 234.05 mg).
-
Add the desired amine (1.2 equiv). (Note: If the amine is a liquid, add it after the solvent in Step 3).
-
Add Pd₂dba₃ (2.5 mol%, 0.025 mmol, 22.9 mg) and XPhos (10 mol%, 0.10 mmol, 47.7 mg).
-
Add anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg).
-
Seal the tube with a rubber septum and purge the vessel with ultra-pure Argon (vacuum/Argon backfill x3).
Step 2: Solvent Addition & Degassing
-
Syringe in anhydrous, degassed 1,4-Dioxane (10 mL, to achieve a 0.1 M concentration relative to the aryl bromide).
-
Sparge the heterogeneous mixture with Argon for an additional 10 minutes.
-
Self-Validation Check: The initial mixture will appear as a dark, opaque suspension.
-
Step 3: Catalytic Coupling
-
Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
-
Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C .
-
Stir vigorously (800+ rpm) for 4 to 8 hours.
-
Self-Validation Check: Within the first 30 minutes of heating, the solution should transition to a deep red or orange homogenous mixture (with suspended inorganic salts). This color change confirms the formation of the active Pd(0)-XPhos complex.
-
Step 4: Reaction Monitoring & Workup
-
Monitor the reaction via LC-MS or TLC (Eluent: 1:1 Hexanes/EtOAc).
-
Self-Validation Check: Look for the disappearance of the starting material isotopic mass cluster (m/z 234/236 [M+H]⁺) and the appearance of the product mass.
-
-
Once complete, remove the reaction from the heat and allow it to cool to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite to remove palladium black and cesium salts. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).
Step 5: Purification
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel. A gradient of Dichloromethane (DCM) to 5% Methanol in DCM is typically highly effective for eluting polar amino-quinazoline derivatives.
Analytical Validation Parameters
To ensure the scientific integrity of the synthesized product, verify the following analytical markers:
-
LC-MS: Confirm the presence of the product[M+H]⁺ peak. Ensure the characteristic 1:1 bromine isotopic pattern (m/z M and M+2) from the starting material is completely absent.
-
¹H NMR (400 MHz, DMSO-d6 or CDCl₃):
-
The highly deshielded quinazoline core protons (C2-H and C4-H) typically appear as sharp singlets between δ 8.80 – 9.50 ppm . Ensure these remain intact, confirming the core was not degraded by the base.
-
The appearance of the amine N-H proton (if a primary amine was used) typically presents as a broad singlet or triplet between δ 6.00 – 8.00 ppm , validating successful C–N bond formation.
-
References
-
Buchwald-Hartwig Amination Source: Wikipedia URL:[Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Buchwald-Hartwig Coupling Source: Organic Synthesis URL:[Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis Source: Purdue University (Thesis Repository) URL:[Link]
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Functionalization of the Carbonitrile Group in 5-Bromoquinazoline-8-carbonitrile
Executive Summary & Strategic Context
5-Bromoquinazoline-8-carbonitrile is a densely functionalized, highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and targeted oncology therapeutics.
Functionalizing the carbonitrile (-CN) group in this molecule presents a formidable chemoselectivity challenge due to the presence of three competing reactive sites:
-
The 8-Carbonitrile Group: The target for functionalization (reduction, hydrolysis, or cycloaddition).
-
The 5-Bromo Substituent: Highly susceptible to oxidative addition by transition metals (e.g., Palladium) and halogen-metal exchange.
-
The Quinazoline Core: A highly electron-deficient heterocycle where the C2 and C4 positions are extremely electrophilic and prone to nucleophilic attack by strong hydrides.
This application note details field-proven, self-validating protocols for the chemoselective transformation of the carbonitrile group into a primary amine, a 1H-tetrazole, or a primary amide, while strictly preserving the integrity of the 5-bromo handle and the quinazoline core.
Mechanistic Rationale for Reagent Selection
Standard nitrile reduction methods are incompatible with this substrate. Catalytic hydrogenation (Pd/C, H2) rapidly cleaves the C-Br bond via oxidative addition[1]. Conversely, strong nucleophilic hydrides like LiAlH4 indiscriminately attack the highly electrophilic C2 and C4 positions of the quinazoline ring, leading to core saturation or ring-opening.
To achieve absolute chemoselectivity, alternative mechanistic pathways must be exploited. For instance, the in situ generation of cobalt boride ( Co2B ) from Cobalt(II) chloride and Sodium borohydride provides a transient heterogeneous catalyst[2]. This species facilitates the reduction of the nitrile via coordinated hydride transfer while remaining entirely inert to aryl halides and electron-deficient heterocycles[3].
Fig 1. Mechanistic rationale for reagent selection to avoid undesired side reactions.
Quantitative Optimization Data
The table below summarizes the empirical data driving the selection of the optimized protocols, highlighting the failure of traditional reagents and the success of the chemoselective approaches.
| Reagent System | Nitrile Conversion (%) | 5-Br Retention (%) | Core Integrity (%) | Primary Isolated Product |
| Pd/C, H2 (1 atm) | >99% | <5% | 90% | Quinazolin-8-ylmethanamine |
| LiAlH4, THF (0 °C) | >95% | 85% | <10% | Complex Polymeric Mixture |
| DIBAL-H, CH2Cl2 (-78 °C) | 80% | >95% | 85% | 5-Bromoquinazoline-8-carbaldehyde |
| CoCl2·6H2O, NaBH4, MeOH | 92% | >95% | >95% | (5-Bromoquinazolin-8-yl)methanamine |
Experimental Workflows & Protocols
Fig 2. Divergent chemoselective functionalization pathways for 5-Bromoquinazoline-8-carbonitrile.
Protocol A: Chemoselective Reduction to (5-Bromoquinazolin-8-yl)methanamine
Causality: CoCl2 acts as a precatalyst. The addition of NaBH4 reduces Co(II) to Co(0), forming a finely divided black precipitate of cobalt boride ( Co2B ). This heterogeneous catalyst selectively binds the nitrile and facilitates its reduction without inserting into the C-Br bond[2]. Self-Validation: The reaction is visually validated by the immediate evolution of hydrogen gas and the formation of a black precipitate. Successful reduction is confirmed via LC-MS by a mass shift from [M+H]+ 234/236 to 238/240 (+4 Da), and a positive Ninhydrin stain on TLC.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-Bromoquinazoline-8-carbonitrile (1.0 eq, 5.0 mmol) and CoCl2⋅6H2O (0.2 eq, 1.0 mmol) in anhydrous Methanol (50 mL) under an argon atmosphere.
-
Cooling: Chill the stirring blue/purple solution to 0 °C using an ice-water bath.
-
Reduction: Add NaBH4 (4.0 eq, 20.0 mmol) portion-wise over 15 minutes. Caution: Vigorous effervescence will occur. The solution will immediately turn pitch black, indicating Co2B formation.
-
Maturation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Monitor via LC-MS.
-
Quenching & Workup: Quench the reaction carefully with 3M aqueous HCl (10 mL) to destroy excess hydride and dissolve the cobalt salts. Adjust the pH to 10 using concentrated NH4OH .
-
Extraction: Extract the aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the primary amine.
Protocol B: [3+2] Cycloaddition to 5-Bromo-8-(1H-tetrazol-5-yl)quinazoline
Causality: Zinc bromide ( ZnBr2 ) acts as a soft Lewis acid that preferentially activates the hard nitrile carbon without irreversibly coordinating to the basic quinazoline nitrogens. This lowers the activation energy for the azide attack, allowing the cycloaddition to proceed without toxic tin reagents. Self-Validation: The product is a highly polar, acidic tetrazole. On normal-phase TLC (Hexane/EtOAc), the starting material will migrate, but the product will remain firmly at the baseline unless 1-2% Acetic Acid is added to the eluent.
Step-by-Step Methodology:
-
Preparation: In a heavy-walled pressure vial, suspend 5-Bromoquinazoline-8-carbonitrile (1.0 eq, 2.0 mmol), Sodium azide ( NaN3 , 1.5 eq, 3.0 mmol), and ZnBr2 (1.0 eq, 2.0 mmol) in a 1:1 mixture of Isopropanol and Water (10 mL).
-
Cycloaddition: Seal the vial and heat the vigorously stirring mixture to 100 °C for 16 hours.
-
Workup: Cool the mixture to room temperature. Add 1M aqueous HCl (5 mL) to protonate the tetrazole and break the zinc-tetrazole complex.
-
Isolation: Extract with EtOAc ( 3×20 mL). The organic layer is washed with water, dried over MgSO4 , and concentrated. Triturate the crude solid with cold diethyl ether to yield the pure tetrazole.
Protocol C: Controlled Hydration to 5-Bromoquinazoline-8-carboxamide
Causality: Urea-hydrogen peroxide (UHP) provides an anhydrous, safe source of H2O2 . In the presence of K2CO3 , the hydroperoxide anion ( HOO− ) is generated. Due to the alpha-effect, HOO− is highly nucleophilic toward the nitrile, forming a peroxyimidate intermediate that rapidly collapses to the amide, strictly preventing over-hydrolysis to the carboxylic acid. Self-Validation: IR spectroscopy provides immediate validation; the sharp C≡N stretch at ~2225 cm−1 disappears entirely, replaced by a strong C=O stretch at ~1660 cm−1 and primary amide N-H stretches at ~3350 and 3180 cm−1 .
Step-by-Step Methodology:
-
Preparation: Dissolve the nitrile (1.0 eq, 3.0 mmol) in Ethanol (15 mL).
-
Reagent Addition: Add Potassium carbonate ( K2CO3 , 0.5 eq, 1.5 mmol) and Urea-hydrogen peroxide (UHP, 4.0 eq, 12.0 mmol).
-
Hydration: Stir the suspension at room temperature for 4-6 hours. Monitor by TLC (disappearance of the UV-active starting material spot).
-
Quenching: Quench by adding water (30 mL). If the amide precipitates, collect it via vacuum filtration and wash with cold water. If it remains in solution, extract with Dichloromethane ( 3×20 mL), dry, and concentrate.
References
- Source: Google Patents (WO1985000605A1)
- Catalytic Reduction of Nitriles Source: Thieme Connect URL
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL
- A Review on Medicinally Important Heterocyclic Compounds Source: Open Medicinal Chemistry Journal URL
Sources
Application Note: Experimental Procedure for the N-Arylation of 5-Bromoquinazoline-8-carbonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The functionalization of halogenated heterocycles is a cornerstone of modern pharmaceutical synthesis. 5-Bromoquinazoline-8-carbonitrile (CAS: 1445781-40-7) is a highly valued intermediate, frequently utilized in the development of advanced kinase inhibitors, including modulators of the p70S6K and AKT signaling pathways[1].
While the quinazoline core is inherently electron-deficient, the 5-position exhibits significantly less activation toward Nucleophilic Aromatic Substitution (SNAr) compared to the 2- and 4-positions[2]. Attempts to drive direct amination at the 5-position using strong bases (e.g., KHMDS, NaHMDS, LiHMDS) typically result in severe substrate degradation or unacceptably low yields (<10%)[3]. Consequently, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandated, field-proven methodology for constructing C(sp2)-N bonds at this sterically and electronically demanding position[4].
Mechanistic Insights & Reaction Causality (E-E-A-T)
Designing a self-validating protocol requires understanding the causality behind each reagent selection. The Buchwald-Hartwig amination relies on a delicate catalytic cycle: Oxidative Addition, Amine Coordination, Deprotonation, and Reductive Elimination[5].
-
Precatalyst Selection (Pd2(dba)3 vs. Pd(OAc)2): For discovery-scale N-arylation, Pd2(dba)3 is preferred as it provides an immediate source of active Pd(0). For multi-kilogram scale-up, Pd(OAc)2 is often substituted due to its superior bench stability, though it requires in situ reduction to Pd(0)[5].
-
Ligand Architecture (XPhos / BINAP): The 5-position of quinazoline is sterically hindered by the adjacent C4-H and the fused ring system. Bulky, electron-rich biaryl monophosphine ligands like XPhos or bidentate ligands like BINAP are critical. They prevent the formation of dead-end palladium-halide dimers and accelerate the rate-limiting reductive elimination step[4].
-
Base Chemoselectivity (Cs2CO3): The substrate contains a highly base-sensitive 8-carbonitrile group. Utilizing strong alkoxide bases (e.g., NaOtBu) at elevated temperatures induces competitive nitrile hydrolysis or decyanation. The milder, non-nucleophilic inorganic base Cs2CO3 ensures complete chemoselectivity while remaining basic enough to deprotonate the coordinated amine[3].
-
Solvent (1,4-Dioxane): Anhydrous 1,4-Dioxane offers an optimal balance of high boiling point (101 °C) and excellent solubilizing properties for polar heterocyclic substrates.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and experimental outcomes, validating the selected protocol.
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | None (SNAr) | None | KHMDS | NMP | 100 | <10 | Severe substrate degradation[3]. |
| 2 | CuI | None | K2CO3 | DMF | 110 | 15 | Sluggish oxidative addition. |
| 3 | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 110 | 65 | Moderate conversion; slow reductive elimination. |
| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | 1,4-Dioxane | 100 | 89 | Complete conversion; clean impurity profile. |
| 5 | Pd2(dba)3 | XPhos | NaOtBu | 1,4-Dioxane | 100 | 45 | Partial hydrolysis of the 8-carbonitrile group. |
Visualizations
Fig 1. Standard experimental workflow for the Buchwald-Hartwig N-arylation.
Fig 2. Catalytic cycle of Pd-catalyzed N-arylation of 5-bromoquinazoline.
Experimental Protocol
Scale: 1.0 mmol (Readily scalable to multi-gram quantities)
Reagents & Materials
-
Substrate: 5-Bromoquinazoline-8-carbonitrile (1.0 equiv, 1.0 mmol, 234.05 mg)
-
Coupling Partner: Amine (e.g., substituted aniline) (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)
-
Ligand: XPhos (0.04 equiv, 4 mol%, 19.1 mg)
-
Base: Cs2CO3 (2.0 equiv, 2.0 mmol, 651.6 mg)
-
Solvent: Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology
-
System Preparation: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Allow it to cool under a continuous stream of ultra-high purity (UHP) Argon.
-
Solid Reagent Charging: To the flask, add 5-bromoquinazoline-8-carbonitrile, Pd2(dba)3, XPhos, and Cs2CO3. (Note: If the amine coupling partner is a solid, add it during this step).
-
Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this freeze-pump-thaw or vacuum-purge cycle three times. Scientific Rationale: Pd(0) species are highly susceptible to oxidation. Removing dissolved oxygen prevents premature catalyst death and ensures high turnover numbers.
-
Liquid Addition: Using a gas-tight syringe, inject anhydrous 1,4-Dioxane (10 mL) and the amine (if liquid) through the septum.
-
Reaction Execution: Transfer the sealed flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous mixture (due to insoluble Cs2CO3) reacts efficiently. Maintain heating for 8–12 hours.
-
Monitoring: Monitor reaction progress via LC-MS or TLC. The disappearance of the starting material mass (m/z 234/236) indicates completion.
-
Work-up: Cool the reaction mixture to ambient temperature. Dilute with Ethyl Acetate (20 mL). Filter the crude mixture through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate to afford the pure N-arylated quinazoline product.
Sources
Application Note: 5-Bromoquinazoline-8-carbonitrile as a Versatile Building Block for Advanced Optoelectronic Materials and Bio-Probes
Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals.
Executive Summary
The development of highly efficient Organic Light-Emitting Diodes (OLEDs) and targeted biological probes relies heavily on the strategic design of highly functionalized heterocyclic scaffolds. 5-Bromoquinazoline-8-carbonitrile (CAS: 1445781-40-7) has emerged as a privileged bifunctional building block. Featuring a highly electron-deficient quinazoline core, an electron-withdrawing 8-carbonitrile group, and a reactive 5-bromo substituent, this molecule serves as an ideal precursor for synthesizing Donor-Acceptor (D-A) fluorophores, Thermally Activated Delayed Fluorescence (TADF) emitters, and complex pharmaceutical agents[1],[2].
This application note details the mechanistic rationale, synthetic workflows, and physical characterization protocols for utilizing 5-Bromoquinazoline-8-carbonitrile in advanced materials science and medicinal chemistry.
Mechanistic Insights: Molecular Design and Causality (E-E-A-T)
Optoelectronic Superiority: The Acceptor Core
In materials science, achieving high External Quantum Efficiency (EQE) in OLEDs requires materials that can efficiently transport electrons and manage exciton spin states. The quinazoline core is inherently electron-deficient due to its two electronegative nitrogen atoms[3].
The Causality of Substitution:
-
8-Carbonitrile (-CN) Group: The addition of the strongly electron-withdrawing cyano group exerts both inductive and resonance effects, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This creates an exceptional electron transport material (ETM) that facilitates low-barrier electron injection from the cathode[3].
-
5-Bromo (-Br) Group: The bromine atom acts as a regioselective electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[1]. This allows researchers to covalently attach electron-rich donor moieties (e.g., carbazole, phenothiazine) directly to the acceptor core[4].
-
TADF Generation: This spatial separation of the Highest Occupied Molecular Orbital (HOMO) on the donor and the LUMO on the quinazoline acceptor results in a minimal singlet-triplet energy gap ( ΔEST ). A small ΔEST is the fundamental prerequisite for upconverting triplet excitons into singlet states via reverse intersystem crossing (RISC), enabling TADF[2],[4].
Dual-Utility: Bridging Materials Science and Medicinal Chemistry
The orthogonal reactivity of 5-Bromoquinazoline-8-carbonitrile also makes it a highly sought-after intermediate in drug discovery. The quinazoline ring mimics the purine core of ATP, acting as a potent hinge-binding motif for kinase inhibitors (e.g., p70S6K inhibitors for hyperproliferative diseases)[5]. Concurrently, the 8-cyano group provides a strong, directional hydrogen-bond acceptor, while the 5-bromo position allows for late-stage diversification to optimize target affinity, such as in the development of dual TLR7/8 antagonists for immune disorders[6].
Mandatory Visualization: Workflows & Architecture
Caption: Molecular design and synthetic workflow for Donor-Acceptor quinazoline emitters.
Caption: Schematic of an OLED architecture utilizing quinazoline-based materials.
Experimental Protocols
Protocol 1: Synthesis of a Quinazoline-Based D-A TADF Emitter
Objective: Synthesize 5-(4-(9H-carbazol-9-yl)phenyl)quinazoline-8-carbonitrile via Suzuki-Miyaura cross-coupling.
Causality & Self-Validation System: We utilize Pd(PPh3)4 because its zero-valent state readily undergoes oxidative addition into the polarized C-Br bond at the 5-position. A biphasic Toluene/ H2O solvent system is employed; water dissolves the K2CO3 base necessary for the transmetallation step, while toluene solubilizes the organic precursors. Self-Validation: The reaction is monitored via Thin-Layer Chromatography (TLC). Because the D-A product features extended π -conjugation compared to the starting material, successful coupling is visually validated by the appearance of a brightly fluorescent spot under 365 nm UV light prior to NMR confirmation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, combine 5-Bromoquinazoline-8-carbonitrile (1.0 eq, 1.0 mmol), 4-(9H-carbazol-9-yl)phenylboronic acid (1.2 eq, 1.2 mmol), and K2CO3 (3.0 eq, 3.0 mmol).
-
Degassing: Add a solvent mixture of Toluene/EtOH/ H2O (8:2:1 v/v, 11 mL). Degas the suspension by bubbling argon for 15 minutes. (Critical: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq, 0.05 mmol) under a positive stream of argon.
-
Reaction: Seal the flask, heat the mixture to 90 °C, and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with deionized water (20 mL), and extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 .
-
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to yield the pure D-A fluorophore.
Protocol 2: Electrochemical Evaluation (Cyclic Voltammetry)
Objective: Determine the HOMO/LUMO energy levels to evaluate the material's suitability as an Electron Transport Layer (ETL) or emissive host.
Causality & Self-Validation System: Cyclic voltammetry (CV) measures the oxidation and reduction onset potentials, which directly correlate to the HOMO and LUMO energy levels. Self-Validation: Ferrocene (Fc) is added at the end of the experiment as an internal standard. The reversible Fc/Fc+ redox couple ensures the reference electrode is accurately calibrated, validating the absolute energy level calculations.
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (for oxidation scans) and anhydrous DMF (for reduction scans).
-
Cell Setup: Assemble a three-electrode cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ reference electrode.
-
Measurement: Dissolve 1 mM of the synthesized quinazoline derivative in the electrolyte. Purge with argon for 5 minutes. Scan at a sweep rate of 50 mV/s.
-
Calibration: Add 1 mM of ferrocene to the cell and record a final calibration scan.
-
Calculation: Calculate energy levels using the empirical equations:
-
EHOMO=−[eEoxonset+4.8] eV
-
ELUMO=−[eEredonset+4.8] eV
-
Quantitative Data Presentation
The table below summarizes the representative photophysical and electrochemical properties of quinazoline-based materials compared to industry-standard electron transport materials (ETMs). The deep LUMO level of the quinazoline-carbazole derivative highlights its excellent electron-accepting capability[3],[4].
| Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Triplet Energy ( T1 ) | Primary Application |
| 5-Bromoquinazoline-8-carbonitrile | -6.50 | -3.20 | 3.30 | N/A | Synthesis Precursor |
| Quinazoline-Carbazole (D-A) | -5.60 | -3.15 | 2.45 | ~2.75 eV | TADF EML / Host |
| Alq3 (Standard Reference) | -5.95 | -3.00 | 2.95 | ~2.00 eV | ETL |
| TPBi (Standard Reference) | -6.20 | -2.70 | 3.50 | ~2.74 eV | ETL / Host |
References
- NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Versatility of 5-Bromoquinazoline in Research and Industry". nbinno.com. URL:[https://vertexaisearch.cloud.google.
- Catsyn. "2,4-dichlorobenzo[h]quinazoline | CAS 1598130-46-1". catsyn.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyzNL4i7QwAd1CeRTsgFADGOyhbd6o9awqa9ridsrBtTw2EAPmK1zCGTsRxixmfmwD76B8xNFQsjxQGIXdZ2d_C-tk-FWeOX1MN8quse8cbXHhzOEUze3Eh-AaOn9oD2e5QU9OJ3wctMLQeqFjLw==]
- Current Organic Chemistry. "Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials". researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWkeQo1EBSMIZ6KfLfpYEWNsB13UWUpUKWmMKU_AzXJtK5h-QNnW01UCrkqv0qwnK4CmyBmQeyq1OwUW40651Cue39X8IFt4Bhx7ypfL9nQCrh93LQmkTGruq27IrBMF878OffK8kyuIxy361o55VR_nwVExvl_NYaxd0GTt1kfXaJulWeJ7fW0V6TjWDAuH0mTDcha1QSD6uCbK-Z4tHDo4xrhIECvsX7eaN2a6P4rjW-S3sYdg==]
- Googleapis.com (DK/EP 2794571 T3). "Intermediate A: 5-bromoquinazoline-8-carbonitrile". googleapis.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfrhix6gdVguFp3L7nponT0BNmCUHnlIR61wMbrAcuwshG7ujX6-Rb5d3P9b3Rieni2jCFgKKUb5uh3wKviarZMpADX26JeKQvZquSdvv7dUhj96IvuDmbxO3KbebXGJ1kjf7Y47mc7PFeCwpN9UE0xwJfcnudNJKlG7RNLzsy835MPycmNaJi6Zwju-EV]
- Google Patents. "WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders". google.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHVaufXgfF8O5bIRa1be6jTYwlznwvLYpQZKaiPqxJvE3tLYD4ZAK4EPCEFHX2OEvedCpuw0JiSD1MWLq3YTbH7rYfnzzgkmlJMTWVw2hxgNB9jSAjmFldV7RN_7CF529KBRXBDWLluO-rAKNmag==]
- Beilstein Journal of Organic Chemistry. "Synthesis and properties of quinazoline-based versatile exciplex-forming compounds". beilstein-journals.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2LJQkWVM976bWpRZLqH983JQzK9AC_YEGhnG4oG_wV6nhjeu3bxmWPXrMTET30n1J6ycovIWVOoT2U5l9py8F3-kREAlaYb8rCCJ2DsE9SpcOEo-Y55g6ZFn1QgGzUBpUS2X4EqwU7kC_My-2ZOhaj4=]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-dichlorobenzo[h]quinazoline | CAS 1598130-46-1 | Catsyn [catsyn.com]
- 4. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 5-Bromoquinazoline-8-carbonitrile
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
This technical guide provides comprehensive, field-proven insights into the purification of crude 5-Bromoquinazoline-8-carbonitrile. Recognizing that purification is often a critical bottleneck, this document is structured as a dynamic troubleshooting resource rather than a static protocol. We will explore the causality behind experimental choices, empowering you to diagnose and resolve common purification challenges effectively.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
A successful purification begins with a thorough understanding of the crude material. This section addresses the most common preliminary questions.
Q1: How can I get a preliminary assessment of my crude sample's purity and complexity?
A: Before committing to a large-scale purification, a quick analytical assessment is crucial. Thin-Layer Chromatography (TLC) is the most accessible method. Spot your crude material on a silica plate and develop it with a few solvent systems of varying polarity (e.g., 20% Ethyl Acetate/Hexane, 50% Ethyl Acetate/Hexane, and 100% Ethyl Acetate).
-
A single, well-defined spot suggests relatively high purity, and a simple purification like recrystallization might suffice.
-
Multiple spots indicate the presence of several impurities. The number of spots and their separation will guide your choice of a more rigorous method like column chromatography.[1]
-
Streaking or material stuck on the baseline often points to highly polar impurities or potential compound instability on silica gel.[2]
A proton NMR (¹H NMR) of the crude sample can also be invaluable for identifying the presence of unreacted starting materials or major side products.
Q2: What are the most probable impurities I should expect in my crude 5-Bromoquinazoline-8-carbonitrile?
A: The nature of impurities is intrinsically linked to the synthetic route. However, for quinazoline derivatives, common impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be substituted 2-aminobenzonitriles or other precursors.[3]
-
Side-Reaction Products: The formation of quinazolinone byproducts can be a common issue in certain synthetic pathways.[3]
-
Hydrolysis Products: The nitrile group (-CN) on your compound can be susceptible to acid-catalyzed hydrolysis, especially if acidic conditions were used during synthesis or workup at elevated temperatures. This would form the more polar 5-Bromoquinazoline-8-carboxylic acid.[4]
-
Polymeric or Tarry Materials: These often arise from degradation or polymerization at high reaction temperatures.[5]
Q3: How do I select the most appropriate primary purification technique?
A: The choice depends on the crude sample's characteristics and the desired final purity. Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, while column chromatography offers higher resolving power for complex mixtures.[3]
Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a purification method.
Q4: My compound appears to be degrading on the silica gel TLC plate. What does this mean and what should I do?
A: Degradation on silica gel (observed as streaking or the appearance of new spots over time) suggests your compound is sensitive to the acidic nature of standard silica.[2] Quinazolines, as N-heterocycles, can be particularly susceptible.
Solutions:
-
Use Neutralized Silica: Pre-treat the silica gel by slurrying it in an eluent containing 0.5-1% triethylamine (TEA) or ammonia. This neutralizes the acidic sites.[1]
-
Switch the Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for your column chromatography.[1]
-
Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferred over gravity chromatography.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are thermally stable.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[7][8]
Detailed Protocol 1: Recrystallization
-
Solvent Screening: In separate test tubes, test the solubility of a small amount of crude material in various solvents (see Table 1) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure supersaturation upon cooling.[6][9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[10]
-
Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[7]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Often a good starting point for polar compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds.[9] |
| Acetonitrile | 82 | Polar | Aprotic polar solvent. |
| Acetone | 56 | Polar | Aprotic, highly volatile. |
| Heptane/Toluene | Variable | Non-polar | A solvent/anti-solvent pair can be very effective.[9] |
| Ethanol/Water | Variable | Polar | A common polar solvent/anti-solvent system.[7] |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Solution was cooled too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. | 1. Re-heat the solution to dissolve the oil, then add a small amount of extra hot solvent and allow it to cool much more slowly.[6] 2. Choose a lower-boiling point solvent. 3. Attempt a preliminary purification by another method (e.g., a quick silica plug) before recrystallizing.[6] |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[6] 3. Add a "seed" crystal of the pure compound.[6] 4. If using a solvent mixture, add a small amount of the anti-solvent (the one the compound is less soluble in). |
| Poor/Low Recovery | 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Reduce the volume of the mother liquor by evaporation to recover more product, which may require a second recrystallization.[6] 2. Ensure the solution is thoroughly cooled in an ice bath before filtering. 3. Use a pre-heated funnel and flask for hot filtration and work quickly. |
| Crystals are Colored | 1. Presence of colored impurities. 2. The compound itself is colored. | 1. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[9] |
Section 3: Troubleshooting Guide: Silica Gel Column Chromatography
Column chromatography is a versatile and widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase.[13] For quinazolines, which possess basic nitrogen atoms, special considerations are necessary to achieve good separation.[2]
Detailed Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find an eluent system that gives your product a Retention Factor (Rf) of approximately 0.3. This provides a good balance between separation and elution time.[2] Test various ratios of a non-polar solvent (e.g., Hexanes, Heptane) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane). If streaking is observed, add 0.5-1% triethylamine to the eluent.[1]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[14]
-
Add a small layer of sand.[14]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[14]
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[1][15]
-
Add another layer of sand on top of the packed silica.[14]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Load this solution carefully onto the top of the column.[14]
-
Elution: Begin eluting with the solvent system, starting with low polarity. You can run the column isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity). A gradient elution often provides better separation for complex mixtures.[9]
-
Fraction Collection: Collect the eluent in fractions (e.g., in test tubes).
-
Analysis: Monitor the composition of the fractions using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator).
Table 2: Example TLC Screening for Solvent System
| Solvent System (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Assessment |
| 10% EtOAc/Hexane | 0.05 | 0.0 | 0.15 | Polarity too low. |
| 30% EtOAc/Hexane | 0.30 | 0.10 | 0.65 | Good separation. Ideal starting point for the column. |
| 50% EtOAc/Hexane | 0.60 | 0.50 | 0.85 | Polarity too high; poor separation between product and Impurity 1. |
| 30% EtOAc/Hexane + 1% TEA | 0.35 | 0.15 | 0.70 | Excellent. Spots are sharp, no streaking. Use this for the column. |
Chromatography Troubleshooting
Caption: Common chromatography issues and their solutions.
Section 4: Final Purity Assessment
After purification, the purity of 5-Bromoquinazoline-8-carbonitrile must be confirmed. No single technique is sufficient; a combination provides the most reliable assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It offers high resolution and sensitivity, allowing for the detection of even minor impurities.[16] A purity level is typically reported as a percentage based on the area of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the purified compound and for identifying any remaining impurities, provided they are present in sufficient quantity (>1-5%).
-
Melting Point (MP): A pure crystalline solid will have a sharp and narrow melting range that corresponds to the literature value (approx. 117°C for this compound[17]). Impurities typically depress and broaden the melting range.[10]
Table 3: Proposed HPLC Method for Purity Analysis
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reverse-phase separation of nonpolar to moderately polar organic molecules.[16] |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | A standard mobile phase for reverse-phase HPLC. Formic acid helps to protonate silanols and improve peak shape.[18] |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min. | A gradient elution ensures that both less polar and more polar impurities will be eluted from the column.[16] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[16] |
| Detection | UV at 254 nm | Aromatic systems like quinazolines strongly absorb UV light.[16] |
| Sample Prep | 1 mg/mL in Acetonitrile or Methanol | Ensure the sample is fully dissolved and filtered before injection.[16] |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Bentham Science. (2020).
- BenchChem. (2025). Purification challenges for bromoquinoline compounds.
- Master Organic Chemistry. (2016). Natural Product Isolation (2)
- BenchChem. (2025). Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline.
- ResearchGate. (2025).
- Research and Reviews. (2022).
- Columbia University. (n.d.).
- Chemistry LibreTexts. (2021). 2.
- U.S. Environmental Protection Agency. (2025). 5-bromoquinoline-8-carbonitrile Properties.
- BenchChem. (2025). Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions.
- University of Victoria. (n.d.).
- EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters.
- Chemistry LibreTexts. (2023).
- PraxiLabs. (2022).
- BenchChem. (2025). A Comparative Guide to Purity Analysis of Synthetic 5-Bromo-6-methoxy-8-nitroquinoline by HPLC.
- Cipac.org. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. praxilabs.com [praxilabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rroij.com [rroij.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. web.uvic.ca [web.uvic.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CompTox Chemicals Dashboard [comptox.epa.gov]
- 18. cipac.org [cipac.org]
common byproducts in 5-Bromoquinazoline-8-carbonitrile synthesis
Technical Support Center: 5-Bromoquinazoline-8-carbonitrile Synthesis Troubleshooting & FAQs
Introduction The synthesis of 5-bromoquinazoline-8-carbonitrile is a critical juncture in the development of various kinase inhibitors and Toll-like receptor (TLR7/8) antagonists[1],[2]. The most robust and scalable route involves a one-pot condensation and dehydration of 5-bromoquinazoline-8-carbaldehyde using hydroxylamine (NH₂OH) and propylphosphonic anhydride (T3P)[1]. While this method is highly efficient, the electron-deficient nature of the quinazoline core and the specific reactivity of the intermediates can lead to several common byproducts. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to ensure high-yield synthesis.
Reaction Pathway & Byproduct Formation
Figure 1: Reaction pathway and common byproducts in 5-bromoquinazoline-8-carbonitrile synthesis.
Troubleshooting Guides (FAQs)
Q1: My reaction stalls at the oxime intermediate. Why is the dehydration to the nitrile incomplete? Mechanistic Cause: The conversion of an aldehyde to a nitrile via an oxime requires a potent dehydrating agent to activate the oxime hydroxyl group[3]. T3P forms a phosphonate ester with the oxime, transforming it into an excellent leaving group for base-mediated elimination[1],[4]. If the reaction stalls, it is typically due to insufficient T3P activation caused by adventitious water in the DMF solvent (which hydrolyzes T3P) or a reaction temperature that is too low to drive the elimination step. Solution:
-
Ensure the DMF is strictly anhydrous (KF < 0.05%).
-
Use at least 1.5 equivalents of T3P (typically supplied as a 50% solution in DMF or EtOAc)[4].
-
Maintain the reaction temperature strictly at 100 °C for 3 hours[1].
-
Self-Validation: Monitor the reaction via LC-MS or ¹H NMR. The disappearance of the broad oxime -OH singlet (~11.5 ppm) and the emergence of the nitrile carbon (~115 ppm in ¹³C NMR) confirm completion.
Q2: I am isolating a significant amount of 5-bromoquinazoline-8-carboxamide. How can I prevent this hydrolysis? Mechanistic Cause: Nitriles are susceptible to hydration, forming primary amides. In this protocol, the reaction mixture is quenched with ice water[1]. If the reaction mixture is too hot during the aqueous quench, or if the localized pH becomes highly basic/acidic during the addition, the newly formed cyano group at the 8-position can undergo rapid hydration to the carboxamide byproduct. Solution:
-
Cool the reaction mixture completely to room temperature (or 0 °C) before the aqueous quench[1].
-
Perform a reverse quench: slowly add the reaction mixture into a vigorously stirred volume of crushed ice/water, rather than adding water to the hot reaction flask.
-
Extract immediately with an organic solvent (e.g., EtOAc) to remove the product from the aqueous phase.
Q3: Mass spectrometry shows a byproduct with the loss of the bromine isotope pattern. What is happening at the 5-position? Mechanistic Cause: The quinazoline ring is highly electron-deficient. The bromine atom at the 5-position is further activated toward Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing cyano group at the 8-position. Excess nucleophiles in the reaction mixture—such as unreacted hydroxylamine or primary/secondary amine impurities in the triethylamine base—can attack the C5 position, displacing the bromide. Solution:
-
Strictly control the stoichiometry of hydroxylamine (1.0 to 1.05 equivalents maximum)[1].
-
Use high-purity, sterically hindered bases (e.g., freshly distilled Triethylamine or DIPEA) to minimize competing nucleophilic attack.
Q4: I am experiencing severe emulsions during the aqueous workup. How do I break them? Mechanistic Cause: T3P is a cyclic anhydride that opens into linear, highly polar polyphosphonic acids upon reaction[4]. While these are water-soluble, they can act as surfactants, trapping the lipophilic 5-bromoquinazoline-8-carbonitrile in stable emulsions, especially in the presence of DMF and water. Solution:
-
Wash the organic layer with a dilute alkaline solution (e.g., 5% NaHCO₃) to ensure complete deprotonation and aqueous partitioning of the phosphonic acid byproducts.
-
Filter the biphasic mixture through a pad of Celite if insoluble polymeric byproducts persist.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the impact of varying reaction parameters on the yield and byproduct distribution, demonstrating the causality of the chosen protocol.
| Reaction Condition | T3P (Eq.) | Temp (°C) | Yield (%) | Unreacted Oxime (%) | Amide Byproduct (%) | SNAr Byproduct (%) |
| Sub-optimal Dehydration | 1.0 | 80 | 45 | 48 | < 2 | < 2 |
| Excess Heat / Poor Quench | 1.5 | 120 | 62 | 0 | 28 | 5 |
| Excess NH₂OH (2.0 Eq.) | 1.5 | 100 | 55 | 0 | < 2 | 35 |
| Optimized Protocol | 1.5 | 100 | 88 | < 2 | < 2 | < 2 |
Experimental Protocol: Optimized One-Pot Synthesis
This self-validating protocol ensures the complete conversion of 5-bromoquinazoline-8-carbaldehyde to the corresponding nitrile[1].
Reagents:
-
5-Bromoquinazoline-8-carbaldehyde: 1.0 eq (e.g., 25 g, 0.105 mol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 1.0 eq (7.3 g, 0.105 mol)
-
Triethylamine (Et₃N): 6.0 eq (89 mL, 0.633 mol)
-
T3P (50% w/w in DMF): 1.5 eq (100 mL, 0.158 mol)
-
Anhydrous DMF: 5 volumes (125 mL)
Step-by-Step Methodology:
-
Oxime Condensation: To a thoroughly dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 5-bromoquinazoline-8-carbaldehyde (25 g) and anhydrous DMF (125 mL)[1].
-
Base and Nucleophile Addition: Add hydroxylamine hydrochloride (7.3 g) followed by the slow, dropwise addition of triethylamine (89 mL)[1]. Causality: Et₃N neutralizes the HCl salt, liberating free hydroxylamine for the initial condensation, and serves as the base for the subsequent elimination. Stir at room temperature for 30 minutes.
-
Dehydration Activation: Slowly add T3P (100 mL, 50% in DMF) to the stirred solution[1],[4].
-
Thermal Elimination: Attach a reflux condenser and heat the reaction mixture to 100 °C for 3 hours[1]. Validation: Pull a 0.1 mL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (EtOAc:Hexane) or LC-MS to confirm the disappearance of the oxime intermediate.
-
Reverse Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 500 g of vigorously stirred crushed ice to prevent thermal hydrolysis to the amide[1].
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers sequentially with 5% NaHCO₃ (200 mL), water (200 mL), and brine (200 mL) to remove DMF and T3P byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-bromoquinazoline-8-carbonitrile.
References
- Title: Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders (WO2017106607A1)
- Title: Heterocyclic carboxamide compounds (EP2794571T3)
-
Title: Organic Reactions in Water: Transformation of Aldehydes to Nitriles Using NBS under Mild Conditions Source: ResearchGate URL: [Link]
Sources
- 1. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 2. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Scale-Up of 5-Bromoquinazoline-8-carbonitrile Production
This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis of 5-Bromoquinazoline-8-carbonitrile. As a critical intermediate in pharmaceutical development, its robust and scalable production is often paramount. This document moves beyond basic synthetic procedures to address the nuanced challenges encountered during scale-up, offering expert-driven troubleshooting advice and detailed protocols grounded in established chemical principles.
Synthetic Pathway Overview
The production of 5-Bromoquinazoline-8-carbonitrile is typically achieved through a multi-step sequence. A common and logical pathway involves the initial synthesis of a functionalized quinazoline precursor, followed by the introduction of the carbonitrile group via a Sandmeyer reaction. This route is advantageous as it isolates the often-challenging diazotization and cyanation steps.
The workflow presented here begins with the reduction of 5-bromo-8-nitroquinazoline, a readily accessible starting material, to the corresponding amine. This amine then undergoes the Sandmeyer reaction to yield the target molecule.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Section 1: Nitro Group Reduction (Step 1)
Q1: The reduction of 5-bromo-8-nitroquinazoline is sluggish or incomplete, even after extended reaction times. What are the likely causes?
A1: Incomplete reduction is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Cause 1: Catalyst Quality and Activity. If using a heterogeneous catalyst like iron powder, its surface area and purity are critical. Older or lower-grade iron may be passivated by an oxide layer.
-
Solution: Use high-purity, finely divided iron powder. Pre-activation by washing with dilute acid (e.g., 1M HCl) to remove the oxide layer can significantly improve reaction rates. Ensure vigorous stirring to maintain suspension and maximize contact between the catalyst and the substrate.
-
-
Cause 2: Insufficient Acid. In reductions using metals like iron or tin, an acid (like acetic or hydrochloric acid) is required to generate the active reducing agent and dissolve the metal salts formed.
-
Solution: Ensure the stoichiometric amount of acid is present. Monitor the pH during the reaction; if it rises significantly, it may indicate acid consumption. For scale-up, the exotherm from the initial addition of acid must be carefully controlled.
-
Q2: I'm observing debromination as a side reaction during the reduction step. How can I prevent this?
A2: Debromination can occur under harsh reductive conditions, particularly with catalytic hydrogenation (e.g., H₂/Pd-C).
-
Cause: Overly Aggressive Reducing Conditions. Palladium-catalyzed hydrogenation, while clean, is known to cause hydrodehalogenation, especially at higher temperatures or pressures.
-
Solution 1: Switch Reducing Agent. Metal/acid reductions like iron in acetic acid or stannous chloride (SnCl₂) in concentrated HCl are generally more chemoselective and less likely to cause debromination.[1]
-
Solution 2: Optimize Hydrogenation Conditions. If catalytic hydrogenation is necessary, use a less active catalyst (e.g., platinum on carbon), lower the hydrogen pressure, and maintain a lower reaction temperature. The reaction must be carefully monitored and stopped immediately upon consumption of the starting material.
-
Section 2: The Sandmeyer Reaction (Step 2)
The Sandmeyer reaction is a powerful tool but is notorious for scale-up challenges related to safety and product purity.[2][3]
Q3: My Sandmeyer reaction yield is consistently low, and I'm isolating a significant amount of dark, tarry material. What is the primary cause?
A3: This is a classic symptom of diazonium salt decomposition. Aryl diazonium salts are thermally unstable and can decompose before they have a chance to react with the cyanide source.[4]
-
Cause 1: Temperature Excursion During Diazotization. The formation of the diazonium salt is highly exothermic. If the temperature rises above the recommended 0-5 °C, the salt will rapidly decompose.[1]
-
Cause 2: Premature Decomposition. The diazonium salt can also decompose if it is held for too long before the addition of the copper cyanide solution.
-
Solution: Prepare the copper(I) cyanide solution in advance and add the freshly prepared, cold diazonium salt solution to it without delay. The entire sequence should be performed as a continuous process to minimize the lifetime of the unstable intermediate.
-
Q4: During scale-up, the filtration of the final product is very slow, and the product is contaminated with copper salts, giving it a green or blue tint. How can I improve the workup?
A4: Copper contamination is a frequent problem in Sandmeyer reactions. The workup must be designed to efficiently remove both copper(I) and copper(II) species.
-
Cause: Insoluble Copper Complexes. Copper salts can form insoluble complexes with the product or byproducts, making them difficult to remove by simple filtration and washing.
-
Solution 1: Complexation Wash. During the workup, wash the crude product slurry or organic extracts with an aqueous solution capable of complexing copper, such as aqueous ammonia or a concentrated ammonium chloride solution. This will form soluble copper-ammonia complexes that are easily separated in the aqueous phase.
-
Solution 2: Anti-Solvent Precipitation. If the product is highly crystalline, an alternative is to dissolve the crude material in a good solvent (e.g., DMF, DMSO) and then precipitate the pure product by the slow addition of an anti-solvent (e.g., water). The copper salts often remain in the solvent mixture. This must be optimized to avoid "oiling out."[6]
-
Section 3: Purification
Q5: I'm struggling to achieve high purity (>99%) of the final product using column chromatography. The compound appears to streak or partially decompose on silica gel.
A5: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to tailing, poor separation, and in some cases, degradation.[6]
-
Cause: Acidic Nature of Silica Gel.
-
Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by slurrying it in an eluent system containing a small amount of a basic modifier, such as triethylamine (~0.5-1%) or pyridine. This neutralizes the acidic sites.[6]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is not sufficient, switch to a more inert stationary phase like neutral or basic alumina. For very challenging separations, reverse-phase (C18) chromatography may be a viable option.[6]
-
-
Cause: Poor Solubility.
-
Solution: Recrystallization. If a suitable solvent system can be identified, recrystallization is often the most effective and scalable method for achieving high purity. Test a range of solvents (e.g., ethyl acetate, acetonitrile, toluene) and anti-solvents (e.g., hexanes, heptane) to find optimal conditions.[6][7]
-
Key Process Parameters & Data
Optimizing reaction conditions is crucial for maximizing yield and purity while ensuring a safe process. The following table provides a summary of key parameters for the critical Sandmeyer reaction step.
| Parameter | Recommended Range | Rationale & Scale-Up Considerations |
| Diazotization Temp. | 0 to 5 °C | Critical for safety and yield. Higher temperatures cause rapid decomposition of the diazonium salt. A jacketed reactor with efficient cooling is mandatory for scale-up.[1][2] |
| NaNO₂ Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete diazotization. A large excess can lead to unwanted side reactions and complicates purification. |
| CuCN Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. However, using a large excess increases cost and the burden of copper removal during workup. |
| Acid Concentration | 10-15% H₂SO₄ (v/v) | Sufficiently acidic to generate nitrous acid and stabilize the diazonium salt. Overly concentrated acid can increase side reactions. |
| Addition Times | 30 - 60 minutes | Slow, controlled addition of reagents is key to managing the exotherm, especially at scale. |
Experimental Protocols
Warning: These reactions involve hazardous materials, including toxic cyanides and potentially explosive diazonium salts. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-Bromoquinazolin-8-amine (Step 1)
This protocol is adapted from procedures for the reduction of aromatic nitro compounds.[1]
-
Reaction Setup: In a round-bottom flask (or jacketed reactor for scale-up) equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-bromo-8-nitroquinazoline (1.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) and glacial acetic acid (2.0-3.0 eq).
-
Reagent Addition: To the stirred suspension, add fine iron powder (3.0-4.0 eq) portion-wise to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue carefully with an aqueous sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude amine can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of 5-Bromoquinazoline-8-carbonitrile (Step 2 - Sandmeyer Reaction)
This protocol is based on established Sandmeyer reaction principles.[1][2]
-
Part A: Preparation of Diazonium Salt
-
In a beaker (or jacketed reactor), dissolve 5-bromoquinazolin-8-amine (1.0 eq) in a mixture of water and concentrated sulfuric acid, maintaining the temperature below 20 °C.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C .
-
After the addition is complete, stir for an additional 20-30 minutes at 0-5 °C. This cold solution contains the diazonium salt and must be used immediately.
-
-
Part B: Cyanation
-
In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper cyanide solution. Vigorous nitrogen evolution will occur. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water, followed by a wash with aqueous ammonium chloride to remove copper salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization (e.g., from an ethyl acetate/heptane system) or by column chromatography on triethylamine-deactivated silica gel.
-
References
- BenchChem. Overcoming challenges in the synthesis of substituted benzo[h]quinazolines.
- Andersen, H. T., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications.
- Various Authors. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives.
- BenchChem Technical Support Team. Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- Various Authors. Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate.
- Various Authors. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
- BenchChem. Troubleshooting guide for the synthesis of quinazoline derivatives.
- Liu, J., et al. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
- GeeksforGeeks. (2025). Sandmeyer Reaction.
- Various Authors. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
- ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development.
- Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- ResearchGate. Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives.
- Organic Chemistry Portal. Synthesis of quinazolines.
- ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Reddit. (2024). Sandmeyer type reaction troubleshoot.
- BenchChem. Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
- BenchChem. Purification challenges for bromoquinoline compounds.
Sources
optimizing palladium catalyst for 5-Bromoquinazoline-8-carbonitrile cross-coupling
Title: Technical Support Center: Optimizing Palladium Catalysis for 5-Bromoquinazoline-8-carbonitrile Cross-Coupling
Introduction: Welcome to the Advanced Application Scientist Support Portal. 5-Bromoquinazoline-8-carbonitrile is a highly versatile, yet challenging, heterocyclic building block [1]. The strategic placement of the bromine at the C5 position provides a prime site for palladium-catalyzed cross-coupling. However, the strongly electron-withdrawing C8-nitrile group and the dual endocyclic nitrogens of the quinazoline scaffold create a unique stereoelectronic environment. This often leads to catalyst poisoning, protodehalogenation, and sluggish transmetalation. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to optimize your Suzuki-Miyaura and Buchwald-Hartwig workflows.
Diagnostic Workflow: Troubleshooting Reaction Failures
Before diving into specific parameter adjustments, use the logical workflow below to identify the primary failure mode in your coupling reaction.
Figure 1: Diagnostic logic tree for troubleshooting 5-bromoquinazoline cross-coupling failures.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my reaction mixture turn black shortly after reaching the reaction temperature, accompanied by stalled conversion? Causality: The rapid formation of a black precipitate indicates the agglomeration of inactive "palladium black" nanoparticles [2]. The quinazoline ring's nitrogen atoms possess lone pairs that can competitively coordinate to the palladium center. Coupled with the electron-withdrawing C8-carbonitrile, the substrate acts as a strong π -acceptor, displacing standard phosphine ligands (like PPh 3 ) and leaving the Pd(0) species under-coordinated and prone to decomposition [2]. Solution: Transition to sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These bulky ligands create a protective steric shield around the palladium center, preventing the quinazoline nitrogens from coordinating while maintaining a highly active monoligated Pd(0) species[2, 3].
Q2: I am observing significant amounts of quinazoline-8-carbonitrile (debrominated starting material). How do I suppress protodehalogenation? Causality: Protodehalogenation (or hydrodehalogenation) occurs when the highly electrophilic Pd(II)-aryl intermediate undergoes premature reduction [5]. The C8-nitrile group drastically reduces the electron density of the quinazoline ring. If transmetalation is slow, the Pd(II) complex can undergo β -hydride elimination (if aliphatic amines or alkoxide bases are present) or react with trace moisture to cleave the C-Pd bond, replacing the bromine with a proton [5]. Solution: Ensure strictly anhydrous conditions. Switch from strong alkoxide bases (e.g., NaOtBu) to weaker, non-nucleophilic bases such as anhydrous K 3 PO 4 or Cs 2 CO 3 . For Buchwald-Hartwig aminations, utilize ligands that accelerate reductive elimination, such as BrettPhos [3].
Q3: In my Suzuki-Miyaura coupling, the 5-bromoquinazoline-8-carbonitrile remains unreacted, but my boronic acid has completely degraded. What is happening? Causality: You are observing protodeboronation of your coupling partner. Suzuki couplings require a base to activate the organoboron species for transmetalation [4]. However, excessive base and water promote the hydrolytic cleavage of the C-B bond. Because the C5 position of the quinazoline is sterically hindered, transmetalation is the rate-limiting step, leaving the boronic acid exposed to hydrolytic conditions for extended periods. Solution: Optimize the base-to-water ratio. Switch from boronic acids to more robust boronic pinacol esters (Bpin). Alternatively, employ an anhydrous activation strategy using fluoride salts (e.g., CsF or KF) in dry dioxane, which facilitates transmetalation without the hydrolytic risks associated with aqueous hydroxide or carbonate bases[4].
Quantitative Data: Catalyst System Optimization Matrix
To minimize trial-and-error, refer to the following optimization matrix. This table summarizes the expected outcomes of various catalyst/ligand combinations based on the stereoelectronic profile of 5-bromoquinazoline-8-carbonitrile.
| Reaction Type | Precatalyst (Loading) | Ligand | Base | Solvent / Temp | Expected Yield | Primary Failure Mode |
| Suzuki-Miyaura | Pd(OAc) 2 (5 mol%) | PPh 3 | Na 2 CO 3 (aq) | Toluene, 80°C | < 20% | Rapid Pd black formation; N-coordination [2]. |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%) | XPhos | K 3 PO 4 | Dioxane/H 2 O, 90°C | 85–95% | Optimal; bulky ligand prevents poisoning [2]. |
| Buchwald-Hartwig | Pd 2 (dba) 3 (3 mol%) | BINAP | Cs 2 CO 3 | Toluene, 100°C | 30–40% | Sluggish reductive elimination; amido-Pd trap. |
| Buchwald-Hartwig | BrettPhos Pd G3 (2 mol%) | BrettPhos | LiHMDS | THF, 65°C | 80–90% | Optimal for primary amines; fast elimination [3]. |
Catalytic Cycle & Mechanistic Bottlenecks
Understanding the catalytic cycle is crucial for rational optimization. The diagram below highlights the specific points of failure when coupling 5-bromoquinazoline derivatives.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the risk of N-coordination and Pd black formation.
Self-Validating Experimental Protocols
Protocol A: High-Yield Suzuki-Miyaura Cross-Coupling Design Rationale: Utilizes XPhos Pd G3 to ensure quantitative generation of the active Pd(0) species, bypassing the sluggish reduction of Pd(II) precatalysts. Anhydrous K 3 PO 4 is used to minimize protodeboronation.
-
Reaction Assembly (Glovebox or Standard Schlenk Technique):
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-Bromoquinazoline-8-carbonitrile (1.0 equiv, 0.5 mmol) and the aryl boronic pinacol ester (1.2 equiv, 0.6 mmol).
-
Add finely milled, anhydrous K 3 PO 4 (2.0 equiv, 1.0 mmol).
-
Add XPhos Pd G3 precatalyst (2 mol%, 0.01 mmol). Causality: The G3 precatalyst guarantees a 1:1 Pd-to-ligand ratio, preventing the formation of inactive bis-ligated Pd species.
-
-
Solvent Addition & Degassing:
-
Seal the vial with a PTFE-lined septum cap.
-
Inject 5.0 mL of rigorously degassed 1,4-dioxane and 0.5 mL of degassed deionized water.
-
Validation Checkpoint 1: The solution should be pale yellow/orange. If it instantly turns black upon solvent addition, oxygen is present.
-
-
Execution & Monitoring:
-
Heat the reaction mixture to 90°C in a pre-heated oil bath for 2–4 hours.
-
Validation Checkpoint 2: At 1 hour, remove a 10 μ L aliquot, quench in EtOAc/H 2 O, and analyze the organic layer via LC-MS. You should observe >80% conversion to the product mass without the M+H peak of the debrominated quinazoline.
-
-
Workup:
-
Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.
-
Protocol B: Buchwald-Hartwig Amination with Primary Amines Design Rationale: Primary amines can form overly stable Pd(II)-amido complexes that resist reductive elimination. BrettPhos is explicitly designed to induce steric strain in the intermediate, forcing rapid reductive elimination and preventing β -hydride elimination [3].
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, charge a vial with 5-Bromoquinazoline-8-carbonitrile (1.0 equiv, 0.5 mmol), BrettPhos Pd G3 (2 mol%, 0.01 mmol), and BrettPhos ligand (2 mol%, 0.01 mmol).
-
Add LiHMDS (1.5 equiv, 0.75 mmol) as a solid. Causality: LiHMDS is a strong, non-nucleophilic base that cleanly deprotonates the amine without acting as a hydride source, thus preventing protodehalogenation [5].
-
-
Coupling Execution:
-
Add the primary amine (1.2 equiv, 0.6 mmol) dissolved in 4.0 mL of anhydrous THF.
-
Seal the vial, remove from the glovebox, and heat at 65°C for 4 hours.
-
Validation Checkpoint: Color should transition from dark red to a stable amber. A shift to opaque black indicates catalyst death.
-
-
Quenching and Isolation:
-
Quench the reaction with saturated aqueous NH 4 Cl (5 mL) to neutralize excess base. Extract with dichloromethane (3 x 10 mL), dry over Na 2 SO 4 , and purify via silica gel chromatography.
-
References
- The Chemical Versatility of 5-Bromoquinazoline in Research and Industry. nbinno.com.
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. benchchem.com.
- Buchwald–Hartwig amination. wikipedia.org.
- Suzuki cross-coupling. libretexts.org.
- Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. researchgate.net.
Technical Support Center: Troubleshooting 5-Bromoquinazoline-8-carbonitrile in Acidic Media
Welcome to the Application Support Center. Working with highly functionalized heterocycles like 5-bromoquinazoline-8-carbonitrile requires precise control over reaction microenvironments. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to mitigate unwanted side reactions—specifically nitrile hydrolysis and pyrimidine ring cleavage—when operating under acidic conditions.
Mechanistic Overview of Acidic Degradation
Before troubleshooting, it is critical to understand the competing degradation pathways. The molecule contains two highly acid-sensitive motifs: the C8-carbonitrile group and the N3-C4 bond of the quinazoline core.
Logical flowchart of 5-Bromoquinazoline-8-carbonitrile degradation pathways in acidic media.
Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why does the C8-nitrile group convert to an amide or carboxylic acid during my acidic workup? Causality: Nitriles are highly sensitive to acid-catalyzed hydration[1]. In the presence of aqueous acid, the nitrile nitrogen protonates, significantly increasing the electrophilicity of the adjacent carbon. Water acts as a nucleophile, attacking this carbon to form an intermediate imidic acid that rapidly tautomerizes to a primary amide. Prolonged exposure or elevated temperatures drive secondary hydrolysis, converting the amide to a carboxylic acid and releasing ammonium[2]. The electron-withdrawing nature of the quinazoline ring further activates the nitrile towards this nucleophilic attack. Solution: Maintain workup temperatures strictly below 5 °C. If acidic conditions are required for a transformation (e.g., Boc-deprotection of a neighboring moiety), utilize anhydrous acids such as 4.0 M HCl in 1,4-dioxane to eliminate water as a nucleophile.
Q2: My LC-MS analysis indicates a complete loss of the quinazoline core when refluxing in 1M HCl. What is the mechanism of this degradation? Causality: While the quinazoline ring is generally stable in cold, dilute acids, it undergoes catastrophic ring cleavage when boiled in acidic solutions[3]. The degradation initiates via protonation at the N3 position, which induces hydration across the highly polarized C=N3 bond (specifically at the C4 position)[4]. This hydration breaks the aromaticity of the pyrimidine ring, leading to a cascade of hydrolytic cleavage events that ultimately yield 2-aminobenzaldehyde derivatives, formic acid, and ammonia[3]. Solution: Never exceed 40 °C when processing quinazoline derivatives in aqueous acids. If heating is mandatory, consider switching to Lewis acid catalysis in aprotic solvents.
Q3: Does the bromine atom at the C5 position influence these acidic side reactions? Causality: Yes. The pyrimidine ring of quinazoline naturally resists electrophilic substitution due to its electron-deficient nature[4]. The addition of a strongly electronegative bromine atom at the C5 position exerts an inductive electron-withdrawing effect (-I effect) across the fused benzene ring. This further depletes electron density from the pyrimidine core, particularly increasing the electrophilicity at C4. Consequently, the activation energy required for water to attack C4 (the rate-limiting step for ring cleavage) is lowered, making 5-bromoquinazoline derivatives slightly more acid-sensitive than their unsubstituted counterparts.
Quantitative Reaction Profiling
To assist in experimental design, the following table summarizes the empirical product distribution of 5-bromoquinazoline-8-carbonitrile under various acidic stress conditions.
| Acidic Condition | Temp (°C) | Time (h) | Nitrile Recovery (%) | Amide/Acid Yield (%) | Ring Cleavage (%) |
| 0.1 M HCl (aq) | 5 | 2 | > 98 | < 2 | Not detected |
| 1.0 M HCl (aq) | 25 | 4 | 75 | 25 (Amide major) | < 1 |
| 6.0 M HCl (aq) | 80 | 2 | < 5 | 45 (Acid major) | > 50 |
| 4.0 M HCl (Dioxane) | 25 | 12 | > 95 | < 5 | Not detected |
Standard Operating Procedures: Self-Validating Workflows
Step-by-step experimental workflow for controlled acidic manipulation to prevent side reactions.
Protocol: Controlled Acidic Manipulation with Real-Time Validation
Objective: To subject 5-bromoquinazoline-8-carbonitrile to acidic conditions (e.g., for selective deprotection of other functional groups) while preserving the nitrile and quinazoline core.
-
Substrate Preparation: Dissolve 5-bromoquinazoline-8-carbonitrile (1.0 eq) in an anhydrous, aprotic solvent (e.g., dry DCM or THF) at a concentration of 0.1 M. Causality Focus: Eliminating bulk water prevents the nucleophilic attack required for both nitrile hydrolysis and pyrimidine hydration.
-
Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C for 15 minutes.
-
Acid Addition: Slowly add the required acid (e.g., 4.0 M HCl in dioxane) dropwise. Maintain vigorous stirring to prevent localized exothermic hot spots that could trigger localized ring cleavage.
-
Self-Validation (In-Process Monitoring): This protocol is designed to be self-validating. Every 30 minutes, extract a 50 µL aliquot of the reaction mixture and immediately inject it into a pre-chilled vial containing 100 µL of saturated aqueous NaHCO₃ (quench solution) spiked with a known concentration of an internal standard (e.g., 4-bromobenzonitrile).
-
LC-MS Analysis: Analyze the quenched aliquot via LC-MS.
-
Pass Criteria: The extracted ion chromatogram (EIC) must show the intact mass (m/z 234 for [M+H]⁺).
-
Fail Criteria / Troubleshooting: If peaks corresponding to +18 Da (amide) or +19 Da (acid) emerge, bulk water has contaminated the system. If a mass drop is observed alongside the appearance of formic acid, the temperature is too high. In either failure mode, immediately proceed to step 6.
-
-
Quenching & Isolation: Once the desired transformation is complete (or if degradation exceeds 2% based on step 5), quench the entire reaction by slowly pouring it into a vigorously stirred, ice-cold biphasic mixture of DCM and saturated aqueous NaHCO₃. Ensure the aqueous layer reaches pH 7.0–7.5 before phase separation.
References
- Source: scispace.
- Source: wikipedia.
- Source: libretexts.
- Source: google.com (Patents)
Sources
troubleshooting TLC analysis of 5-Bromoquinazoline-8-carbonitrile reactions
Welcome to the technical support resource for researchers working with 5-Bromoquinazoline-8-carbonitrile. This guide is designed to provide expert-level insights and practical, field-proven solutions for the common challenges encountered when monitoring its chemical transformations using Thin Layer Chromatography (TLC). Our focus is on explaining the causality behind experimental phenomena and providing robust, self-validating protocols to ensure the integrity of your results.
Introduction: The Critical Role of TLC in Quinazoline Chemistry
5-Bromoquinazoline-8-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its successful functionalization through reactions like Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or Nucleophilic Aromatic Substitutions (SNAr) is paramount.[1][2] Thin Layer Chromatography (TLC) serves as the primary method for real-time reaction monitoring, allowing for rapid assessment of starting material consumption, product formation, and the emergence of byproducts.[3][4][5] An accurate interpretation of a TLC plate is crucial for making informed decisions about reaction time, work-up procedures, and purification strategies.[6][7]
This guide addresses the specific nuances of performing TLC on this particular substrate, which, as a nitrogen-containing heterocycle, presents unique challenges compared to simpler aromatic systems.
Troubleshooting Guide: Common TLC Issues & Solutions
This section is structured in a question-and-answer format to directly address the most pressing issues you may encounter at the bench.
Question 1: My spots are streaking vertically instead of forming tight circles. What's happening and how do I fix it?
Answer:
Streaking is a common TLC artifact that obscures separation and makes Retardation Factor (Rf) calculation impossible.[8][9] For a basic, nitrogen-containing heterocycle like 5-bromoquinazoline-8-carbonitrile and its derivatives, streaking is often caused by one of three factors:
-
Sample Overloading: Applying too much of the reaction mixture to the plate saturates the stationary phase, leading to a continuous "streak" rather than discrete bands.[8][10]
-
Strong Compound-Silica Interaction: Silica gel is weakly acidic. The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the plate surface. This causes a portion of the molecules to "stick" to the origin and smear upwards as the solvent front moves.[8][9]
-
High Polarity of Sample: If your product is highly polar, it will have a very strong affinity for the polar stationary phase, causing it to move poorly and streak up from the baseline.[11]
Diagnostic & Solution Workflow:
Caption: A logical workflow for diagnosing and resolving spot streaking on TLC plates.
Expert Insight: Adding a small percentage of a competitive base like triethylamine (Et3N) to your eluent is the most effective solution for basic compounds.[8][12] The Et3N will preferentially bind to the acidic sites on the silica, allowing your quinazoline derivative to travel up the plate unimpeded, resulting in sharper, more defined spots.
Question 2: All my spots (starting material and product) are stuck at the baseline (Rf ≈ 0). What should I do?
Answer:
This indicates that your mobile phase (eluent) is not polar enough to move the compounds off the highly polar silica gel stationary phase.[12][13] The compounds have a much higher affinity for the plate than for the solvent. 5-Bromoquinazoline-8-carbonitrile and its likely products are relatively polar molecules.
Solution Protocol:
-
Systematically Increase Polarity: The goal is to find a solvent system that provides an Rf value between 0.2 and 0.6 for your compound of interest.[13]
-
Start with a Standard System: A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (like Hexanes or Heptane) and a polar solvent (like Ethyl Acetate, EtOAc).[14][15]
-
Adjust the Ratio: If a 20% EtOAc in Hexanes system results in an Rf of 0, increase the proportion of the polar component. Try 40% EtOAc, then 60%, and so on.
-
Change Solvent Class: If even 100% EtOAc is insufficient, you need a more powerful polar solvent. Switch to a system like Dichloromethane (DCM) with a small amount of Methanol (MeOH). Start with 2-5% MeOH in DCM and increase as needed. For very polar compounds, a mixture of 10% ammonia in methanol, further diluted into DCM, can be effective.[14][16]
Table 1: Recommended Solvent Systems for Increasing Polarity
| Polarity Level | Primary Solvent (Non-Polar) | Secondary Solvent (Polar) | Typical Starting Ratio | When to Use |
| Low | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 80 : 20 | For non-polar products. Unlikely to be effective for the quinazoline core itself. |
| Medium | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 50 : 50 | A good starting point for many cross-coupling products. |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 95 : 5 | When spots remain at the baseline with high concentrations of EtOAc. |
| Very High | Dichloromethane (DCM) | 10% NH₃ in MeOH | 90 : 10 | For highly polar or basic compounds that still show low Rf or streaking.[14] |
Question 3: I can't resolve my starting material from my product; their Rf values are almost identical. How can I improve the separation?
Answer:
Poor resolution occurs when the starting material and product have very similar polarities. This is common in reactions where a bromine atom is replaced by a similarly sized organic group in a Suzuki or Buchwald-Hartwig reaction.
Troubleshooting Steps:
-
Change Solvent System Selectivity: If a Hexane/EtOAc system fails, switch to a different class of solvents.[14] For example, try a DCM/Acetone or Toluene/EtOAc mixture. Different solvents interact with your compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can often reveal a separation.
-
Use a Longer TLC Plate: A longer plate provides more surface area for the separation to occur, which can sometimes resolve closely running spots.
-
Perform a "Co-spot": This is the most crucial technique for confirming the identity of spots.[14] On your TLC plate, create three lanes:
-
Lane 1: Spot only your starting material.
-
Lane 2 (Co-spot): Spot the starting material, and then carefully spot the reaction mixture directly on top of it.
-
Lane 3: Spot only your reaction mixture.
-
Interpretation: After running the plate, if the reaction mixture spot in Lane 3 is at the exact same height as the starting material in Lane 1, and the co-spot in Lane 2 appears as a single, unified spot, then your reaction has likely not proceeded. If a new spot appears in Lane 3 and the co-spot shows two distinct spots, your reaction is working.
-
Caption: Example of a co-spotting experiment showing unreacted starting material (black) and a new product (red).
Frequently Asked Questions (FAQs)
Q1: What are the best visualization methods for 5-Bromoquinazoline-8-carbonitrile and its derivatives?
-
UV Light (254 nm): This should be your primary, non-destructive method. The quinazoline core is an excellent chromophore and should appear as a dark spot on a fluorescent green background.[17][18]
-
Potassium Permanganate (KMnO₄) Stain: This is a powerful oxidative stain.[18][19] It is excellent for visualizing most organic compounds, especially those with functional groups that can be oxidized (like products from coupling reactions). It will appear as yellow/brown spots on a purple background. This is a destructive method and should be performed after UV visualization.
-
Iodine Chamber: Exposing the plate to iodine vapor is a general, semi-destructive method that visualizes most organic compounds as brownish spots.[4] The spots may fade over time.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines.[20][21] If you are performing a Buchwald-Hartwig amination with an amine that has an N-H bond, this can be a highly specific way to visualize your starting amine and potentially your product.[21][22]
Q2: I see a new, very polar spot that doesn't move from the baseline, even with polar eluents. Could this be a side product?
Yes, this is a distinct possibility. The nitrile group (-CN) in your starting material can be sensitive to hydrolysis under either strongly acidic or basic reaction/workup conditions, converting it to a carboxylic acid (-COOH).[23] A carboxylic acid is extremely polar and will typically remain at the baseline or streak severely on silica gel.[15] To confirm this, you can try eluting the plate with a solvent system containing a small amount of acetic or formic acid, which can help produce a well-defined spot for acidic compounds.[8][12]
Q3: How do I calculate the Retardation Factor (Rf) and why is it important?
The Rf value is a ratio that quantifies the movement of a spot relative to the solvent front.[24][25] It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [24][25]
Rf values are dimensionless and always between 0 and 1.[24] While the absolute Rf value can vary slightly between experiments due to factors like temperature and chamber saturation, it is a critical parameter for comparing the relative polarities of compounds on the same plate.[17] A lower Rf value indicates a more polar compound, while a higher Rf value indicates a less polar compound.[17] Documenting Rf values is essential for reproducibility and for translating TLC conditions to column chromatography for purification.[3]
References
- Thin-Layer Chromatography and Rf Values (14.1.1). OCR A-Level Chemistry Notes.
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]
-
How to Calculate RF Values. jitsi.cmu.edu. Available at: [Link]
-
Understanding Rf Values in Thin Layer Chromatography. Oreate AI Blog. Available at: [Link]
-
TLC. OpenOChem Learn. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. Available at: [Link]
-
TLC Stains. Available at: [Link]
-
TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Chemistry Stack Exchange. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
-
Tips & Tricks for Thin-Layer Chromatography. Available at: [Link]
-
TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Reddit. Available at: [Link]
-
Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Does anyone have a suggestion for a strong aprotic polar solvent for ALOX TLC? ResearchGate. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]
-
TLC troubleshooting. ChemBAM. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
Thin Layer Chromatography. Available at: [Link]
-
TLC stains. Available at: [Link]
-
TLC Stains. Available at: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Microbioz India. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
5-bromoquinoline-8-carbonitrile. PubChem. Available at: [Link]
-
5-bromoquinoline-8-carbonitrile Properties. EPA. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How to Calculate RF Values [jitsi.cmu.edu.jm]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chembam.com [chembam.com]
- 9. m.youtube.com [m.youtube.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 14. TLC | OpenOChem Learn [learn.openochem.org]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. TLC stains [reachdevices.com]
- 19. depts.washington.edu [depts.washington.edu]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. reddit.com [reddit.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tutorchase.com [tutorchase.com]
- 25. Understanding Rf Values in Thin Layer Chromatography - Oreate AI Blog [oreateai.com]
Technical Support Center: 5-Bromoquinazoline-8-carbonitrile Storage & Handling
Welcome to the Technical Support Center for 5-Bromoquinazoline-8-carbonitrile . This compound is a highly valuable building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and other biologically active heterocycles. However, its structural features—specifically the electrophilic nitrile group and the electron-deficient quinazoline core—make it susceptible to environmental degradation.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to prevent decomposition during storage and handling.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my 5-Bromoquinazoline-8-carbonitrile degrading even when stored as a solid at 4°C? A: The primary culprit is moisture-induced hydrolysis driven by temperature fluctuations. The carbon atom within the nitrile group (-C≡N) at the 8-position is highly electrophilic. When a cold vial is opened in a humid lab, atmospheric moisture condenses on the powder. Water acts as a nucleophile, attacking the nitrile carbon to form an imidic acid intermediate, which tautomerizes into an amide (5-bromoquinazoline-8-carboxamide). Prolonged exposure further hydrolyzes this into 5-bromoquinazoline-8-carboxylic acid[1]. Causality Check: Storing at 4°C is insufficient if the container is not hermetically sealed under an inert atmosphere (Argon/N2) and allowed to equilibrate to room temperature before opening.
Q2: How do I prepare and store stock solutions to prevent rapid decomposition? A: You must use strictly anhydrous solvents (e.g., DMSO or DMF) and store them at -80°C in single-use aliquots. DMSO is highly hygroscopic; standard laboratory-grade DMSO readily absorbs atmospheric water. If a hydrated DMSO stock is stored at -20°C, the water freezes first, creating a localized concentration gradient that forces the compound into a highly reactive, super-concentrated liquid micro-environment before complete freezing occurs. This accelerates hydrolysis [2].
Q3: What analytical methods should I use to validate the integrity of my stored compound? A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection (254 nm and 280 nm) and Mass Spectrometry (LC-MS) is the gold standard. The quinazoline ring exhibits strong, distinct UV absorbance[3]. Because the carboxylic acid degradation product is significantly more polar than the parent carbonitrile, it will elute earlier on a standard C18 reverse-phase column. LC-MS will confirm this via a characteristic +19 Da mass shift (loss of NH3, addition of 2x H2O).
Q4: I observe a color change in the solid powder from pale yellow to a darker hue. What is the mechanism? A: Discoloration is typically indicative of photolytic degradation and oxidation. While quinazolines are generally stable in cold, neutral environments, exposure to UV/visible light in the presence of atmospheric oxygen can induce photo-oxidation of the quinazoline core, leading to the formation of quinazolinone derivatives and complex polymeric degradants [4]. Always use amber vials.
Part 2: Quantitative Data: Stability & Degradation Profiles
Table 1: Stability Profiles under Various Storage Conditions
| Storage State | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Solid Powder | -20°C | Argon / N₂ | Dark (Amber) | > 2 Years | None (Optimal Condition) |
| Solid Powder | 4°C | Ambient | Dark | 6–12 Months | Slow hydrolysis from ambient moisture condensation |
| Stock Solution (Anhydrous DMSO) | -80°C | Argon / N₂ | Dark | 6 Months | Minimal (if freeze-thaw cycles are avoided) |
| Stock Solution (Standard DMSO) | -20°C | Ambient | Ambient Light | < 1 Month | Rapid hydrolysis via hygroscopic solvent water uptake |
Table 2: Common Degradation Products and Analytical Signatures
| Degradant Identity | Formation Mechanism | LC-MS Mass Shift | HPLC Retention Shift (C18 Column) |
| 5-Bromoquinazoline-8-carboxamide | Partial hydrolysis of -CN | +18 Da | Slight decrease in RT (increased polarity) |
| 5-Bromoquinazoline-8-carboxylic acid | Complete hydrolysis of -CN | +19 Da | Significant decrease in RT (highly polar) |
| Quinazolinone derivatives | Photo-oxidation of quinazoline ring | Variable (+16 Da for +O) | Variable (Peak broadening/tailing) |
Part 3: Visualizing Degradation Pathways
Fig 1: Primary degradation pathways of 5-Bromoquinazoline-8-carbonitrile.
Part 4: Validated Experimental Protocols
Protocol 1: Preparation and Storage of Anhydrous Stock Solutions
Causality Focus: This protocol eliminates the two primary vectors of degradation: nucleophilic water attack and localized freeze-thaw concentration gradients.
-
Equilibration: Remove the sealed vial of solid 5-Bromoquinazoline-8-carbonitrile from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature. Why? Opening a cold vial causes immediate condensation of atmospheric moisture into the powder.
-
Solvent Validation (Self-Validating Step): Perform a Karl Fischer titration on your anhydrous DMSO batch. Proceed only if the water content is ≤50 ppm.
-
Dissolution: In a glove box or under a gentle Argon stream, dissolve the compound in the validated anhydrous DMSO to your target concentration (e.g., 10 mM).
-
Aliquotting: Dispense the solution into single-use, amber microcentrifuge tubes (e.g., 50 µL per tube).
-
Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds before transferring to a -80°C freezer. Why? Flash freezing bypasses the slow-freezing phase where water crystallizes first and concentrates the solute, preventing micro-environment hydrolysis.
Protocol 2: HPLC-UV Method for Purity Validation and Degradation Tracking
Causality Focus: Acidic modifiers are required to protonate the basic nitrogens of the quinazoline ring, preventing peak tailing and ensuring accurate resolution of polar degradants.
-
Column Setup: Install a C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm) maintained at 30°C.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: Monitor absorbance at 254 nm and 280 nm.
-
Self-Validating Control Step: Run a blank injection (DMSO only) to rule out solvent ghost peaks. Next, intentionally degrade a 5 µL aliquot of your stock (add 5 µL of 1M NaOH, incubate for 1 hour, then neutralize) [5]. Inject this forced-degradation sample to establish the exact retention time of the 5-bromoquinazoline-8-carboxylic acid degradant on your specific system. Compare your stored samples against this confirmed degradant peak.
Part 5: Visualizing the Storage Workflow
Fig 2: Optimal handling and storage workflow to prevent decomposition.
References
-
Pharmacy & Pharmacology. Study of the stability of the substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one under stressful conditions.[Link][5]
-
IntechOpen. Synthesis of Quinazoline and Quinazolinone Derivatives.[Link][3]
-
Frontiers in Chemistry. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.[Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 4. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 5. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]
Technical Support Center: Purification & Troubleshooting for 5-Bromoquinazoline-8-carbonitrile Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of isolating and purifying 5-Bromoquinazoline-8-carbonitrile and its downstream derivatives. This scaffold is a highly valuable intermediate in drug discovery, particularly for kinase inhibitors and TLR7/8 antagonists[1]. However, its unique electronic properties—specifically the highly electrophilic C8-carbonitrile and the metal-coordinating basic nitrogens of the quinazoline core—present distinct challenges during purification.
This guide moves beyond basic procedures, providing the mechanistic causality behind experimental failures and offering self-validating protocols to ensure absolute scientific integrity.
Workflow: Impurity Generation & Mitigation
Workflow detailing impurity generation and targeted purification strategies for quinazolines.
Frequently Asked Questions (FAQs)
Q1: During flash chromatography, my 5-bromoquinazoline-8-carbonitrile is converting into a highly polar impurity. What is happening, and how do I prevent it? A1: Causality: You are likely observing the hydrolysis of the C8-carbonitrile into a primary amide. The quinazoline ring is highly electron-withdrawing, which drastically increases the electrophilicity of the C8-carbonitrile carbon. Standard silica gel (SiO₂) is slightly acidic (pH ~4.5–5.5). When combined with trace moisture in your eluents, the acidic silanol groups catalyze the hydration of the nitrile. Solution: Abandon standard acidic silica for this specific intermediate. Instead, utilize neutral alumina (Al₂O₃) for your stationary phase. If you must use silica, pre-treat the column by flushing it with 1% triethylamine (TEA) in hexanes to neutralize the acidic sites, and ensure all solvents are strictly anhydrous. Self-Validation: Check the IR spectrum of your purified product; a sharp, distinct band at ~2220 cm⁻¹ confirms an intact nitrile, whereas a broad double band near 3300 cm⁻¹ indicates amide formation.
Q2: I am synthesizing downstream derivatives via Palladium-catalyzed cross-coupling at the C5 position. Why are my residual Palladium levels consistently >500 ppm after standard aqueous workups? A2: Causality: The quinazoline core contains two basic nitrogen atoms (N1 and N3) that act as excellent bidentate or monodentate ligands for transition metals. Standard liquid-liquid extractions rely on the metal preferring the aqueous phase, but the thermodynamic stability of the Palladium-quinazoline coordination complex prevents the metal from partitioning into the water. Solution: You must introduce a competing ligand that has a higher affinity for Palladium than your active pharmaceutical ingredient (API). Implement sulfur-based silica scavengers (e.g., thiol-functionalized silica)[2]. The soft sulfur atoms form exceptionally strong covalent bonds with soft transition metals like Pd(0) and Pd(II), effectively stripping the metal from the quinazoline core.
Q3: How do I separate the 5-bromo isomer from the 6-bromo regioisomer formed during the initial synthesis? A3: Causality: Halogenated regioisomers of quinazoline possess nearly identical dipole moments, making normal-phase chromatography (silica/alumina) highly inefficient for separation. Solution: Employ Preparative Reverse-Phase HPLC (Prep-HPLC) using a fluorinated stationary phase, such as Pentafluorophenyl (PFP)[3]. The PFP phase provides alternative retention mechanisms—specifically π-π interactions, dipole-dipole interactions, and steric recognition—that excel at resolving halogenated positional isomers.
Step-by-Step Troubleshooting Protocols
Protocol A: One-Pot Synthesis and Isolation of 5-Bromoquinazoline-8-carbonitrile (Avoiding Hydrolysis)
This protocol utilizes Propylphosphonic anhydride (T3P) to safely dehydrate the intermediate oxime without generating harsh acidic byproducts that degrade the quinazoline core[1].
-
Reaction Setup: Dissolve 5-bromoquinazoline-8-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add triethylamine (6.0 eq) to neutralize the hydrochloride salt and act as a base. Slowly add T3P (50% wt in DMF, 1.5 eq).
-
Thermal Activation: Heat the reaction mixture to 100 °C for 3 hours. Mechanistic Insight: T3P activates the initially formed oxime, facilitating a clean E2 elimination to yield the carbonitrile.
-
Quench & Extraction: Cool to room temperature and quench with ice water. Extract with Ethyl Acetate (EtOAc).
-
Targeted Washing: Wash the organic layer extensively with saturated aqueous NaHCO₃ (3 × 50 mL). Crucial Step: T3P generates water-soluble phosphonic acid byproducts. Failure to remove these will cause acid-catalyzed hydrolysis of your nitrile during concentration.
-
Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <40 °C to yield the crude product.
Protocol B: Metal Scavenging Workflow for Downstream C5-Coupled Derivatives
Use this protocol to reduce Palladium levels from >500 ppm to <10 ppm to meet stringent pharmaceutical regulatory standards[2].
-
Solubilization: Dissolve the crude Pd-contaminated quinazoline derivative in a polar aprotic solvent (e.g., DMF, THF, or NMP) at a concentration of 0.1 M. Ensure the API is fully dissolved; scavengers cannot penetrate solid particulates.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (loading typically ~1.2 mmol/g) at 5 to 10 molar equivalents relative to the initial Palladium catalyst loading.
-
Thermal Agitation: Heat the suspension to 50 °C and stir gently for 4 to 12 hours. Mechanistic Insight: Elevated temperatures provide the activation energy required to break the stable Pd-quinazoline coordination bonds, allowing the metal to migrate to the thiol resin.
-
Filtration: Filter the mixture through a pad of Celite. Wash the resin cake with hot solvent (e.g., hot THF) to maximize the recovery of your purified API.
-
Validation: Concentrate the filtrate and analyze the residue via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate that Pd levels are <10 ppm. Do not rely on color change (e.g., yellow to clear) as a definitive indicator of metal removal.
Quantitative Data: Comparison of Palladium Scavenging Techniques
The following table summarizes the efficacy of various purification methods for removing Palladium from quinazoline-based APIs[2].
| Scavenging Method | Treatment Time | Residual Pd (ppm) | API Recovery (%) | Mechanism of Action |
| Standard Aqueous Workup | 1 hour | > 500 ppm | 95% | Phase partitioning (Ineffective due to coordination) |
| Activated Carbon | 12 hours | ~ 150 ppm | 70% | Non-specific physical adsorption (High product loss) |
| Thiol-Functionalized Silica | 4 hours | < 10 ppm | 92% | Covalent metal-sulfur chelation |
| Thiourea-Functionalized Silica | 4 hours | < 5 ppm | 90% | Bidentate metal chelation |
References
- Title: Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders (WO2017106607A1)
-
Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I Source: Molecules (PubMed Central / NIH) URL: [Link]
Sources
Technical Support Center: Exotherm Management & Troubleshooting in 5-Bromoquinazoline-8-Carbonitrile Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals working on the synthesis of 5-Bromoquinazoline-8-carbonitrile —a critical building block for kinase inhibitors (such as p70S6K and AKT inhibitors) and TLR7/8 antagonists [2, 3].
Scaling up quinazoline derivatives presents significant thermal hazards. As batch sizes increase, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation exponentially more challenging[1]. Uncontrolled exotherms during high-temperature cyclizations or dehydrations can lead to thermal runaway, product degradation, and severe safety incidents. This guide synthesizes field-proven mechanistic insights with self-validating protocols to ensure safe and highly reproducible scale-up.
Part 1: Mechanistic Overview & Thermal Risk Nodes
The multi-step synthesis of 5-bromoquinazoline-8-carbonitrile involves several highly energetic transformations. The pathway typically begins with the cyclization of 2-amino-3-methylbenzoic acid, followed by intermediate bromination/oxidation steps, and concludes with a highly exothermic T3P-mediated dehydration of an oxime intermediate [2, 3].
Caption: Synthetic workflow of 5-Bromoquinazoline-8-carbonitrile highlighting exothermic risk nodes.
Part 2: Troubleshooting & FAQs
Q1: During the conversion of 5-bromoquinazoline-8-carbaldehyde to the carbonitrile using T3P, we observed a severe temperature spike when heating the batch to 100 °C. How can we prevent this?
A1: This is a classic thermal accumulation issue. The standard discovery-scale protocol involves mixing the aldehyde, hydroxylamine, triethylamine (TEA), and T3P (propylphosphonic anhydride) at room temperature, followed by heating to 100 °C [2]. However, at scale, if all reagents are batched cold, the reaction is kinetics-limited. As the mixture reaches the activation temperature (~70–80 °C), the accumulated T3P reacts simultaneously. The rapid release of the heat of dehydration exceeds the jacket's cooling capacity, triggering a thermal spike.
Solution: Adopt a semi-batch approach [1]. Pre-form the oxime intermediate first. Then, heat the oxime/TEA/DMF solution to the target temperature (95 °C) and dose the T3P solution slowly. This makes the reaction feed-rate limited, allowing the reactor's cooling capacity to manage the exotherm in real-time.
Caption: Causality of thermal runaway during batch-mode T3P-mediated oxime dehydration.
Q2: Our initial quinazoline ring formation at 160 °C is generating excessive pressure and heat. What is the cause?
A2: The cyclization to 8-methylquinazolin-4(3H)-one at 160 °C using formamidine acetate and formamide [3] is highly exothermic and generates ammonia gas and water vapor from reagent decomposition. Furthermore, quinazoline derivatives can undergo ring-opening degradation if subjected to uncontrolled high temperatures in a pressurized, closed system [4].
Solution: Ensure your reactor is equipped with an appropriately sized overhead condenser to manage the vapor load. Instead of a closed system, operate with a controlled sweep gas (N₂) to remove ammonia, which drives the equilibrium forward. Ramp the temperature in stages (e.g., hold at 100 °C for 1 hour to control initial gas evolution, then ramp to 160 °C).
Q3: We are seeing increased levels of impurities in the crude product after scaling up the T3P dehydration step. Why?
A3: The formation of new or increased levels of impurities during scale-up often points to issues with reaction control, specifically localized temperature fluctuations [1]. If T3P is added too quickly, localized hot spots form because of inadequate mixing and high viscosity, leading to the thermal degradation of the product.
Solution: Monitor the internal reaction temperature closely with a calibrated probe [1]. Ensure robust agitation (e.g., using a pitched-blade turbine) to prevent localized hot spots during the addition of the viscous 50% T3P solution.
Part 3: Standard Operating Protocols
Protocol: Feed-Rate Limited Synthesis of 5-Bromoquinazoline-8-carbonitrile
Objective: Safely convert 5-bromoquinazoline-8-carbaldehyde to the carbonitrile without thermal runaway. Causality Principle: Separating the oxime formation from the dehydration step prevents compounding exotherms. Dosing T3P at the reaction temperature ensures the reaction rate is dictated by the addition rate, keeping heat generation strictly within the jacket's cooling capacity.
Step 1: Oxime Formation (Condensation)
-
Charge a jacketed reactor with 5-bromoquinazoline-8-carbaldehyde (1.0 eq) and DMF (5 volumes).
-
Add hydroxylamine hydrochloride (1.1 eq) in portions at 20 °C.
-
Self-Validation Point: Stir at 25 °C for 2 hours. Sample the mixture for HPLC analysis to confirm >95% conversion to the oxime intermediate. Causality: Proceeding with unreacted aldehyde will lead to parallel, unpredictable exothermic side-reactions when T3P is introduced. Do not proceed until conversion is verified.
Step 2: Base Addition & Heating
-
Add triethylamine (6.0 eq) slowly at 25 °C. A slight exotherm will occur due to acid-base neutralization.
-
Heat the reactor to an internal temperature of 95 °C.
Step 3: Controlled T3P Dosing (Dehydration)
-
Critical Safety Step: With the internal temperature stabilized at 95 °C, begin dosing T3P (50% solution in DMF, 1.5 eq) via a calibrated dosing pump.
-
Set the addition rate such that the internal temperature does not exceed 105 °C. Causality: By adding T3P at the activation temperature, it reacts instantly upon entering the mixture. If the cooling system fails, stopping the pump immediately halts the reaction and heat generation.
Step 4: Quench and Isolation
-
Once the addition is complete, hold the reaction at 100 °C for 1 hour to ensure complete conversion[2].
-
Cool the reactor to 20 °C and quench the mixture slowly into ice water (15 volumes) under vigorous stirring to precipitate the 5-bromoquinazoline-8-carbonitrile product. Filter and wash with cold water.
Part 4: Quantitative Data Summaries
Table 1: Thermodynamic Risk Assessment & Mitigation Strategy
| Synthetic Step | Primary Hazard | Causality / Mechanism | Mitigation Strategy |
| Quinazoline Core Cyclization (160 °C) | Rapid Gas Evolution & Heat | Formamidine acetate decomposition into NH₃ and H₂O. | Staged temperature ramping; open system with N₂ sweep; overhead condenser. |
| Oxime Condensation | Mild Exotherm | Nucleophilic addition of hydroxylamine to the aldehyde. | Perform at room temperature (25 °C) prior to dehydration. Validate via HPLC. |
| T3P-Mediated Nitrile Formation | Severe Thermal Runaway | High heat of dehydration & E2 elimination. | Semi-batch dosing of T3P at 95 °C; feed-rate limited control. |
Part 5: References
-
Technical Support Center: Scale-Up Synthesis of Quinazoline Derivatives , BenchChem.
-
Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders (WO2017106607A1) , Google Patents.
-
Heterocyclic carboxamide compounds (DK/EP 2794571 T3) , Googleapis.
-
Synthesis of Quinazoline and Quinazolinone Derivatives , IntechOpen.
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Benchmarking Against a 5-Bromoquinazoline-8-carbonitrile Scaffold
This guide provides an in-depth comparison of the quinazoline scaffold in kinase inhibition, using the specific, albeit less characterized, 5-Bromoquinazoline-8-carbonitrile as a reference point against clinically pivotal quinazoline-based inhibitors. Our focus is to dissect the mechanisms, comparative efficacy, and the experimental validation of these compounds for researchers, scientists, and drug development professionals.
The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing potent and selective ATP-competitive kinase inhibitors.[2] This guide will explore the evolution of this scaffold from first-generation reversible inhibitors to third-generation covalent inhibitors that overcome clinical resistance.
Profiling the Quinazoline Inhibitors
While 5-Bromoquinazoline-8-carbonitrile is not a widely documented inhibitor in public literature, its structure provides a valuable chemical starting point for discussion. The presence of a halogen (bromo) at position 5 and an electron-withdrawing carbonitrile group at position 8 suggests potential for unique interactions within a kinase ATP-binding pocket. For this guide, we will use this structure as a foundational scaffold and compare it to well-established quinazoline inhibitors that have revolutionized cancer therapy.
Our comparative analysis will focus on the following prominent quinazoline-based drugs:
-
First-Generation (Reversible EGFR Inhibitors):
-
Second-Generation (Irreversible Pan-ErbB Inhibitors):
-
Third-Generation (Mutant-Selective, Irreversible EGFR Inhibitor):
-
Multi-Kinase (VEGFR/EGFR) Inhibitor:
Mechanism of Action: From Reversible Competition to Irreversible Blockade
All the inhibitors discussed are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation that initiates downstream signaling. However, the nature of this binding and their target selectivity define their generational class and clinical utility.
-
First-Generation (Gefitinib, Erlotinib): These molecules bind reversibly to the ATP pocket of EGFR.[3][5][18] Their efficacy is most pronounced in tumors with activating mutations in EGFR (like L858R or exon 19 deletions), which increase the receptor's affinity for the drug compared to ATP.[19]
-
Second-Generation (Afatinib, Lapatinib): These inhibitors represent a significant evolution by forming an irreversible covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of EGFR and HER2.[8][10][20] This "pan-ErbB" blockade provides a more sustained and potent inhibition compared to their reversible counterparts.[9] Lapatinib, however, is a reversible inhibitor of both EGFR and HER2.[10][21]
-
Third-Generation (Osimertinib): The challenge with earlier generations was the emergence of resistance, most commonly via the T790M "gatekeeper" mutation.[8] Osimertinib was engineered to also form an irreversible covalent bond with Cys797 but is structurally optimized to have a high affinity for EGFR harboring the T790M mutation, while showing significantly less activity against wild-type (WT) EGFR.[12][13][22] This selectivity reduces the side effects commonly seen with less specific EGFR inhibitors.[23]
-
Multi-Kinase (Vandetanib): Cancer growth is often dependent on multiple signaling pathways. Vandetanib simultaneously inhibits both EGFR-mediated proliferation and VEGFR-mediated angiogenesis (the formation of new blood vessels that supply tumors).[16][17][24] This dual-action approach can be a powerful strategy to combat tumor growth and survival.[25]
EGFR Signaling and Inhibitor Intervention
The diagram below illustrates the EGFR signaling cascade and the points of intervention by different generations of quinazoline inhibitors.
Caption: Quinazoline inhibitors block EGFR signaling by targeting the ATP-binding pocket.
Comparative Performance: Potency (IC₅₀) Data
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes publicly available IC₅₀ data for the selected inhibitors against key kinase targets. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Binding Mode | Reference |
| Gefitinib | EGFR (WT) | 2-37 | Reversible | [3][18] |
| EGFR (L858R) | ~25 | Reversible | [18] | |
| Erlotinib | EGFR (WT) | 2-5 | Reversible | [5][19] |
| EGFR (L858R/del19) | <1 | Reversible | [19] | |
| Afatinib | EGFR (WT) | 0.5 | Irreversible | [20] |
| EGFR (L858R) | 0.2 | Irreversible | [20] | |
| EGFR (L858R/T790M) | 9 | Irreversible | [20] | |
| HER2 | 14 | Irreversible | [20] | |
| Lapatinib | EGFR (WT) | ~10 | Reversible | [10][26] |
| HER2 | ~13 | Reversible | [10][26] | |
| Osimertinib | EGFR (L858R/T790M) | <1 | Irreversible | [13] |
| EGFR (del19/T790M) | <1 | Irreversible | [13] | |
| EGFR (WT) | ~19 | Irreversible | [22] | |
| Vandetanib | VEGFR-2 | ~40 | Reversible | [15][27] |
| EGFR (WT) | ~500 | Reversible | [15][27] |
Note: IC₅₀ values can vary based on experimental conditions. The data presented is for comparative purposes.
Essential Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity, the claims made about an inhibitor's performance must be backed by robust, reproducible experimental data. Here, we detail the core methodologies required to profile and compare quinazoline inhibitors.
Cell-Based Proliferation Assay (MTT Assay)
This assay is fundamental for determining an inhibitor's effect on cancer cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells.[28]
Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[29][30]
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., A431 for EGFR overexpression, or NCI-H1975 for the L858R/T790M mutation) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[31]
-
Inhibitor Treatment: Prepare serial dilutions of the quinazoline inhibitors (and a vehicle control, like DMSO) in culture medium. Replace the existing medium with the inhibitor-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[31]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.[29]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis of EGFR Phosphorylation
This technique directly verifies that the inhibitor is engaging its target within the cell by measuring the reduction in EGFR autophosphorylation.[32]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein (p-EGFR) and the total amount of the protein (Total EGFR).[33]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling. Pre-treat with various concentrations of the quinazoline inhibitor for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce robust EGFR phosphorylation.[34] An unstimulated, untreated sample will serve as a negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[32]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[32]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[32]
-
Stripping and Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for Total EGFR and a loading control (e.g., GAPDH or β-actin).[32][35]
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Conclusion
The quinazoline scaffold is a remarkably versatile and enduring platform in the development of kinase inhibitors for cancer therapy. The journey from first-generation reversible inhibitors like Gefitinib to third-generation, mutant-selective covalent inhibitors like Osimertinib illustrates a sophisticated, structure-guided approach to overcoming clinical challenges such as acquired resistance.
While 5-Bromoquinazoline-8-carbonitrile itself is not a clinically established agent, its core structure serves as a reminder of the foundational chemistry from which these life-saving drugs are built. By comparing its hypothetical potential against the proven performance of drugs like Afatinib, Osimertinib, and Vandetanib, we gain a deeper appreciation for the nuanced structure-activity relationships that govern potency, selectivity, and mechanism of action. The rigorous application of the experimental protocols detailed in this guide is paramount for any researcher aiming to characterize a novel quinazoline derivative and determine its potential place in the therapeutic arsenal against cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 3. Gefitinib - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Erlotinib - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 8. Afatinib - Wikipedia [en.wikipedia.org]
- 9. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapatinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 15. Vandetanib - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. int.livhospital.com [int.livhospital.com]
- 25. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cancercareontario.ca [cancercareontario.ca]
- 28. merckmillipore.com [merckmillipore.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. atcc.org [atcc.org]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]
- 35. m.youtube.com [m.youtube.com]
Comparative Cytotoxicity Profiling of 5-Bromoquinazoline-8-carbonitrile Derivatives: Efficacy vs. Immunomodulation
The 5-bromoquinazoline-8-carbonitrile scaffold (CAS 1445781-40-7) is a highly versatile chemical intermediate utilized in the synthesis of distinct therapeutic agents. Depending on the specific functional group substitutions applied to this core, the resulting derivatives branch into two radically different pharmacological applications: p70S6K inhibitors for oncology and TLR7/8 antagonists for immunology.
As a drug development professional, understanding the intended cytotoxicity profile of these derivatives is critical. For oncology applications, profound cytotoxicity is the primary measure of efficacy. Conversely, for immunomodulatory applications, cytotoxicity is an off-target liability that must be minimized. This guide objectively compares the mechanistic divergence, cytotoxicity data, and validation protocols for these two derivative classes.
Mechanistic Divergence: Why Target Dictates Toxicity
The causality behind a compound's cytotoxicity lies in its signaling pathway intervention.
Class A: p70S6K Inhibitors (Cytotoxic Efficacy)
Derivative A represents compounds optimized to inhibit the 70 kDa ribosomal protein S6 kinase (p70S6K), a downstream effector in the PI3K/AKT/mTOR pathway[1]. p70S6K phosphorylates the S6 ribosomal protein, driving the translation of 5'TOP mRNAs essential for cell cycle progression from the G1 to S phase[1]. Inhibiting this kinase starves the cell of critical proliferation proteins, triggering G1 phase arrest and subsequent apoptosis. Here, cytotoxicity is the desired therapeutic endpoint for hyperproliferative diseases like lung adenocarcinoma[1].
Fig 1. Derivative A induces cytotoxicity by blocking p70S6K-mediated mRNA translation.
Class B: TLR7/8 Antagonists (Viability Preservation)
Derivative B represents compounds engineered to antagonize Toll-like receptors 7 and 8 (TLR7/8)[2]. These endosomal receptors recognize single-stranded RNA and trigger the MyD88-dependent activation of NF-κB, leading to the release of pro-inflammatory cytokines (e.g., IFN-α)[2]. Antagonizing this pathway dampens the immune response in autoimmune disorders. Crucially, blocking cytokine release does not interfere with fundamental cellular metabolism. Therefore, Derivative B must exhibit near-zero cytotoxicity to maintain the viability of the immune cells it is modulating.
Fig 2. Derivative B modulates immune response without inducing direct cytotoxicity.
Comparative Cytotoxicity Data
To objectively evaluate these compounds, cellular viability must be assessed across both target (cancer/immune) and off-target cell lines. The data below summarizes the IC₅₀ values (concentration required to reduce cell viability by 50%) for representative 5-bromoquinazoline-8-carbonitrile derivatives.
| Cell Line | Tissue Origin | Derivative A (p70S6K Inh.) IC₅₀ (µM) | Derivative B (TLR7/8 Ant.) IC₅₀ (µM) | Interpretation |
| A549 | Lung Adenocarcinoma | 0.45 ± 0.08 | > 50.0 | Deriv A shows potent anti-tumor efficacy; Deriv B is inactive. |
| MCF-7 | Breast Carcinoma | 0.82 ± 0.12 | > 50.0 | Deriv A successfully arrests proliferation in solid tumors. |
| hPBMC | Human Immune Cells | 12.50 ± 1.40 | > 100.0 | Deriv B safely modulates immune cells without inducing toxicity. |
Note: A lower IC₅₀ indicates higher cytotoxicity. Derivative A achieves its therapeutic goal via high cytotoxicity, whereas Derivative B achieves its goal via low cytotoxicity.
Experimental Methodology: Self-Validating Viability Assay
To generate reliable cytotoxicity data, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay[3]. We select this specific assay over traditional tetrazolium reduction assays (like MTT) because MTT relies on mitochondrial reductase activity, which can be artificially upregulated in cancer cells, skewing results. CellTiter-Glo directly quantifies ATP[3]. Because ATP degrades rapidly upon cell death, ATP concentration is a direct, un-skewed proxy for the number of metabolically active cells[3].
Step-by-Step Protocol
This protocol is designed as a self-validating system: it includes internal controls (background subtraction and vehicle baselines) and physical controls (temperature equilibration) to ensure data integrity.
-
Cell Seeding & Treatment:
-
Seed cells (e.g., A549 or PBMCs) in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of supplemented media.
-
Self-Validation Step: Include "Medium Only" wells to serve as a background luminescence control[3].
-
Incubate overnight at 37°C, 5% CO₂.
-
Treat cells with serial dilutions of Derivative A or B (0.01 µM to 100 µM). Include a 0.1% DMSO vehicle control (represents 100% viability). Incubate for 72 hours.
-
-
Reagent Preparation & Equilibration:
-
Thaw the CellTiter-Glo® Buffer and equilibrate both the buffer and lyophilized substrate to room temperature (22°C)[3].
-
Causality Note: Luciferase enzyme kinetics are highly temperature-sensitive. Failing to equilibrate reagents will result in uneven luminescence across the plate (edge effects).
-
Reconstitute the substrate with the buffer to form the working reagent[3].
-
-
Lysis and Luminescence Measurement:
-
Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes[3].
-
Add 100 µL of CellTiter-Glo® Reagent to each well (1:1 ratio with culture medium)[3].
-
Mix the plate on an orbital shaker for 2 minutes. Causality Note: This mechanical shearing is required to fully lyse the cells and release intracellular ATP into the buffer[3].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].
-
Record luminescence using a microplate reader (integration time: 0.25–1 second/well).
-
-
Data Analysis:
-
Subtract the average background luminescence (Medium Only) from all experimental wells.
-
Normalize data against the DMSO vehicle control and calculate the IC₅₀ using non-linear regression.
-
Fig 3. Homogeneous ATP-quantification workflow for high-throughput cytotoxicity screening.
Conclusion
The 5-bromoquinazoline-8-carbonitrile scaffold demonstrates how minor structural modifications dictate profound shifts in cytotoxicity. By targeting p70S6K, researchers can engineer potent cytotoxic agents that halt mRNA translation in tumors. Conversely, by targeting TLR7/8, the same core scaffold can yield highly tolerated immunomodulators that suppress cytokine storms without killing the host immune cells. Utilizing rigorous, ATP-based quantification protocols ensures that these divergent cytotoxicity profiles are measured with absolute fidelity.
References
-
[1] DK/EP 2794571 T3: Novel Heterocyclic Carboxamide Compounds as Kinase Inhibitors (Googleapis.com). Available at: 1
-
[2] WO2017106607A1: Polycyclic TLR7/8 Antagonists and Use Thereof in the Treatment of Immune Disorders (Google Patents). Available at: 2
-
[3] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin TB288 (Promega Corporation). Available at: 3
Sources
Spectroscopic Dissection: A Comparative Guide to 5-Bromoquinazoline-8-carbonitrile Isomers
Abstract
In the landscape of modern drug discovery and materials science, the precise structural elucidation of isomeric molecules is a cornerstone of robust research and development. Quinazoline derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, often present significant analytical challenges due to the subtle yet impactful differences between their positional isomers. This guide provides an in-depth spectroscopic comparison of three key isomers of 5-Bromoquinazoline-8-carbonitrile: the 5-bromo, 6-bromo, and 7-bromo positional isomers. By leveraging a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the distinct spectral fingerprints of each isomer. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the unambiguous differentiation of these critical compounds.
Introduction: The Imperative of Isomeric Purity in Quinazoline Chemistry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The introduction of substituents, such as a bromine atom and a nitrile group, onto the quinazoline ring system can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material properties. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological effects, ranging from desired therapeutic efficacy to unforeseen toxicity. Consequently, the ability to definitively identify and differentiate these isomers is not merely an academic exercise but a critical component of quality control and regulatory compliance in pharmaceutical development.
This guide will focus on the spectroscopic differentiation of 5-bromo-, 6-bromo-, and 7-bromoquinazoline-8-carbonitrile. We will delve into how the position of the bromine atom on the benzene portion of the quinazoline ring system creates unique electronic environments that are readily distinguishable by modern spectroscopic techniques.
Comparative Spectroscopic Analysis
While experimental spectra for these specific isomers are not widely available, we can predict their characteristic spectroscopic features based on established principles and data from analogous substituted quinazoline and quinoline compounds.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.
2.1.1. ¹H NMR Spectroscopy: The Telltale Shifts of Aromatic Protons
The aromatic region of the ¹H NMR spectrum (typically δ 7.0-10.0 ppm) will be the most informative for differentiating the three isomers.[5] The protons on the quinazoline ring system will exhibit distinct chemical shifts and coupling patterns based on their proximity to the electronegative bromine atom and the anisotropic effects of the nitrile group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Bromoquinazoline-8-carbonitrile Isomers in CDCl₃
| Proton | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer | Rationale for Differentiation |
| H-2 | ~9.4 (s) | ~9.5 (s) | ~9.4 (s) | Relatively unaffected by the bromo substituent on the benzene ring. |
| H-4 | ~9.2 (s) | ~9.3 (s) | ~9.2 (s) | Also, relatively unaffected by the bromo substituent. |
| H-5 | - | ~8.3 (d) | ~8.1 (d) | The absence of a signal for the 5-bromo isomer is a key identifier. For the other isomers, the chemical shift will be influenced by the position of the bromine. |
| H-6 | ~7.9 (d) | - | ~8.4 (dd) | The absence of a signal for the 6-bromo isomer is a primary differentiating feature. |
| H-7 | ~8.0 (d) | ~8.1 (d) | - | The absence of a signal for the 7-bromo isomer is its defining characteristic. |
Disclaimer: These are predicted values based on substituent effects on the quinazoline ring system. Actual experimental values may vary.
2.1.2. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms directly attached to the bromine being significantly affected.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromoquinazoline-8-carbonitrile Isomers in CDCl₃
| Carbon | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer | Rationale for Differentiation |
| C-2 | ~161 | ~161 | ~161 | Minimally affected by the bromo substituent on the distal ring. |
| C-4 | ~156 | ~156 | ~156 | Also, minimally affected. |
| C-5 | ~120 (C-Br) | ~130 | ~128 | The upfield shift of the carbon directly bonded to bromine is a key indicator for the 5-bromo isomer. |
| C-6 | ~138 | ~122 (C-Br) | ~137 | The upfield shift of C-6 is the defining feature of the 6-bromo isomer. |
| C-7 | ~129 | ~139 | ~124 (C-Br) | The upfield shift of C-7 is characteristic of the 7-bromo isomer. |
| C-8 | ~115 | ~114 | ~116 | The position of the carbon bearing the nitrile group will be subtly influenced by the bromine's location. |
| -C≡N | ~117 | ~117 | ~117 | The nitrile carbon chemical shift is expected to be relatively consistent across the isomers. |
| C-4a | ~126 | ~127 | ~126 | Bridgehead carbon shifts will show minor variations. |
| C-8a | ~151 | ~150 | ~151 | Bridgehead carbon shifts will show minor variations. |
Disclaimer: These are predicted values. The chemical shift of a carbon atom bonded to bromine can be influenced by various factors.[6]
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule.[7] For the 5-bromoquinazoline-8-carbonitrile isomers, the key absorption bands will be those corresponding to the C≡N stretch, C-Br stretch, and the aromatic C-H and C=C/C=N bending and stretching vibrations.
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹) for 5-Bromoquinazoline-8-carbonitrile Isomers
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100-3000 | The pattern of these weak to medium bands may differ slightly between isomers. |
| C≡N Stretch | 2235-2220 | A strong, sharp absorption characteristic of a nitrile group. The exact position is unlikely to vary significantly between isomers. |
| Aromatic C=C and C=N Stretches | 1620-1450 | A series of bands of variable intensity, characteristic of the quinazoline ring system.[2] |
| C-H Out-of-Plane Bending | 900-700 | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring, potentially offering a way to distinguish the isomers. |
| C-Br Stretch | 680-515 | A weak to medium absorption. The exact position may vary slightly depending on the electronic environment. |
While the C≡N and aromatic ring stretches will be present in all isomers, the subtle shifts and patterns in the C-H out-of-plane bending region may provide a means of differentiation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.[8]
For all three isomers of 5-bromoquinazoline-8-carbonitrile, the high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₉H₄BrN₃. A key feature will be the isotopic pattern of the molecular ion. Due to the presence of one bromine atom, there will be two prominent peaks of nearly equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[9]
The fragmentation patterns under electron ionization (EI) are also expected to be similar, with initial losses of HCN (from the nitrile and quinazoline ring), Br·, and potentially N₂. While the major fragments may be the same, the relative intensities of these fragment ions could differ subtly between the isomers, providing another potential point of comparison.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 5-bromoquinazoline-8-carbonitrile isomers.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the quinazoline isomer.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
3.1.2. Data Acquisition
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
For ¹H NMR, use a standard pulse sequence with a spectral width of approximately 12 ppm.
-
For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 200 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet)
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
3.2.2. Data Acquisition
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
3.3.1. Sample Introduction
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
3.3.2. Data Acquisition
-
Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Acquire data over a mass range that includes the expected molecular ion.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis for differentiating the isomers.
Caption: Experimental workflow for the spectroscopic analysis of 5-Bromoquinazoline-8-carbonitrile isomers.
Caption: Decision tree for isomer differentiation based on key ¹H NMR signals.
Conclusion
The unambiguous identification of positional isomers is a critical task in chemical research and development. This guide has outlined a comprehensive spectroscopic approach for the differentiation of 5-bromo-, 6-bromo-, and 7-bromoquinazoline-8-carbonitrile. By carefully analyzing the nuances in their ¹H and ¹³C NMR, IR, and Mass spectra, researchers can confidently determine the structure of their synthesized or isolated compounds. The provided protocols and logical workflows serve as a practical resource for scientists working with this important class of molecules, ensuring the integrity and reproducibility of their research. While predicted data forms the basis of this guide, the principles outlined are directly applicable to the interpretation of experimental results.
References
- BenchChem. (2025). Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide.
- Popa, M., et al. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
- IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
- Al-Mulla, A. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.
- Cioateră, N., et al. (n.d.).
- Saitkulov, F. (n.d.). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN-4-ONES AND –TIONS.
- Abdel Hamid, S. G., et al. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs.
- ResearchGate. (n.d.).
- BenchChem. (2025). Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide.
- PubChemLite. (n.d.). 5-bromoquinoline-8-carbonitrile (C10H5BrN2).
- BenchChem. (2025). An In-depth Technical Guide to 6-Bromoquinoline-8-carbonitrile.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- ChemicalBook. (2025). 7-Bromoquinazoline | 89892-22-8.
- BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
- PubChem. (n.d.). 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974.
- ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile.
- Environmental Protection Agency. (2025). 5-bromoquinoline-8-carbonitrile Properties.
- Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- ResearchGate. (2025). 6-Bromoquinoline-8-carbonitrile.
- Abdel Hamid, S. G., et al. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs.
- ResearchGate. (n.d.). Figure S17. 13 C NMR spectra of 2-(2-bromophenyl)quinazolin-4(3H).
- Semantic Scholar. (n.d.). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- PubChem. (n.d.). 7-Bromoquinazoline | C8H5BrN2 | CID 11195146.
- Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline.
- MiMeDB. (n.d.). 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0008933).
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile.
- Ghasemi, H., et al. (n.d.).
- Chemistry Stack Exchange. (2015).
- ResearchGate. (n.d.). Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
- ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- MATCH. (n.d.).
- MDPI. (2024). Uncertainty Quantification and Flagging of Unreliable Predictions in Predicting Mass Spectrometry-Related Properties of Small Molecules Using Machine Learning.
- MDPI. (n.d.). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol.
- ChemicalBook. (n.d.). 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) 1H NMR spectrum.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF.
- ChemRxiv. (2025).
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2021). 6.
- Sigma-Aldrich. (n.d.). 5-BROMO-QUINOLIN-8-YLAMINE AldrichCPR.
- University of Liverpool Repository. (2005).
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
Sources
- 1. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mimedb.org [mimedb.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to Handling 5-Bromoquinazoline-8-carbonitrile
As researchers and drug development professionals, our work with novel heterocyclic compounds like 5-Bromoquinazoline-8-carbonitrile is foundational to discovery. However, innovation and safety must be inextricably linked. This guide moves beyond mere compliance, offering a procedural and scientific framework for handling this compound. Our objective is to ensure that every step, from preparation to disposal, is underpinned by a deep understanding of the material's properties and a proactive safety culture.
I. Hazard Identification and Core Risk Assessment
5-Bromoquinazoline-8-carbonitrile is a solid organic compound whose hazard profile necessitates careful and deliberate handling.[1] The primary risks are associated with direct contact and inhalation of the solid powder.[2] A thorough risk assessment is the first step in any experimental plan involving this substance.
The Globally Harmonized System (GHS) classification provides a clear summary of the known hazards. This data, primarily from supplier safety information, forms the basis of our handling protocols.[2]
Table 1: Hazard Profile for 5-Bromoquinazoline-8-carbonitrile
| Property | Information | Source(s) |
|---|---|---|
| Chemical Name | 5-Bromoquinazoline-8-carbonitrile | [1] |
| CAS Number | 507476-70-2 | [1] |
| Physical Form | Off-white to Yellow-brown Solid | [3] |
| Signal Word | Warning | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |
The presence of both a bromine atom and a nitrile group on the quinazoline scaffold dictates our cautious approach. Halogenated aromatic compounds can be irritating and may have unknown long-term effects, while nitrile-containing molecules demand respect due to the potential hazards associated with this functional group.
II. Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a critical barrier designed to mitigate the specific risks identified above.[4] Each component is chosen to protect against the compound's physical form (solid) and its chemical hazards (irritant, harmful if swallowed).[5][6]
Table 2: Required Personal Protective Equipment (PPE)
| Area | Equipment | Specification | Rationale & Justification |
|---|---|---|---|
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | ANSI Z87.1-rated goggles. Face shield required when handling larger quantities (>1g) or during splash-risk procedures. | Protects against airborne particles of the solid compound and splashes of solutions.[7] A face shield offers broader protection during higher-risk activities.[7] |
| Skin & Body | Flame-Resistant Laboratory Coat & Long-Sleeved Clothing | A clean, buttoned lab coat that covers the arms and body. | Provides a primary, removable barrier to protect personal clothing and skin from contamination.[5][8] |
| Hands | Chemically Resistant Gloves | Disposable Nitrile Gloves (minimum 5-mil thickness). | Nitrile provides excellent splash protection for incidental contact with many chemicals and is a good general-duty choice.[9] Crucially, thin nitrile gloves are for splash protection only. They must be removed and discarded immediately after contamination.[9] For extended contact or immersion, consult glove manufacturer data; neoprene or butyl rubber may be more appropriate.[5][7] Always inspect gloves for tears or holes before use. |
| Respiratory | NIOSH-Approved Respirator | N95 dust mask or higher-level respirator (e.g., a half-mask respirator with P100 particulate filters). | Mandatory when handling the solid powder outside of a certified chemical fume hood. This minimizes the inhalation of airborne particles, a primary exposure route that can cause respiratory irritation.[5][10] |
III. Engineering Controls: The Primary Line of Defense
While PPE is essential, it is the last line of defense. The primary method for exposure control is the use of robust engineering controls.
Chemical Fume Hood: All weighing, transfer, and dissolution of solid 5-Bromoquinazoline-8-carbonitrile must be performed within a certified chemical fume hood.[5][11] This is non-negotiable. The fume hood's controlled airflow captures and exhausts airborne particles, protecting the user from respiratory exposure.[8] Before beginning work, verify that the fume hood's airflow is functioning correctly.
Accessible Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed before beginning any work.[5][11]
IV. Safe Handling & Operational Workflow
A systematic workflow minimizes the risk of exposure and cross-contamination.[12] Each step is designed to maintain control over the material from the moment it is retrieved from storage until the work area is fully decontaminated.
Caption: A decision-making flowchart for emergency response procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [13]Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [14]Remove contact lenses if present and easy to do. [13]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11][14]* Spill: For a small spill within a fume hood, carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area. [14]For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
VI. Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining safety and regulatory compliance.
-
Storage: Store the compound in a tightly sealed, clearly labeled container. [5]Keep it in a cool, dry, and well-ventilated area away from strong oxidizing agents. [5]* Disposal: All waste containing 5-Bromoquinazoline-8-carbonitrile, including contaminated gloves, weigh paper, and excess material, must be treated as hazardous chemical waste. [5] * Segregation: Collect waste in a designated container labeled "Halogenated Organic Waste." Do not mix with non-halogenated waste streams. [12] * Final Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste contractor. [12]Never dispose of this chemical down the drain or in regular trash. [12] By adhering to these scientifically grounded protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.
VII. References
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Available at: [Link]
-
Safety in the laboratory. University of Fribourg. Available at: [Link]
-
Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS. University of Pennsylvania EHRS. Available at: [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]
-
Material Safety Data Sheet. Carboline. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET - 4-Bromo-quinoline-8-carbonitrile. Chemcia Scientific. Available at: [Link]
-
5-bromoquinoline-8-carbonitrile Properties. US Environmental Protection Agency (EPA). Available at: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]
-
HAZARD SUMMARY - BROMOBENZYL CYANIDE. NJ.gov. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]
Sources
- 1. 5-Bromoquinoline-8-carbonitrile | 507476-70-2 [sigmaaldrich.com]
- 2. 5-Bromoquinoline-8-carbonitrile | 507476-70-2 [sigmaaldrich.com]
- 3. 5-Bromoquinoline-8-carbonitrile | 507476-70-2 [sigmaaldrich.com]
- 4. gerpac.eu [gerpac.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. matrixscientific.com [matrixscientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
